9-Demethyl FR-901235
描述
from Penicillium sp. JP-1, an endophytic fungus associated with the mangrove plant Aegiceras corniculatum; structure in first source
属性
IUPAC Name |
2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-6-3-8(19)12-14-11(6)9(20)4-10(21)13(14)16(23)17(24,15(12)22)5-7(2)18/h3-4,19-21,24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZARUQGWUTUJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=CC(=C3C(=O)C(C2=O)(CC(=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Spliceosome: A Technical Guide to the Mechanism of Action of 9-Demethyl FR-901235
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Demethyl FR-901235 is a polyketide natural product derivative that exhibits promising antitumor activity. While direct experimental data on its mechanism of action is limited, its structural analogy to the well-characterized FR-901235 family of compounds, including pladienolide B and spliceostatin A, strongly suggests its role as a potent modulator of the spliceosome. This technical guide synthesizes the current understanding of the mechanism of action of this class of compounds, positing that this compound functions as an inhibitor of the SF3B1 protein, a core component of the spliceosome. By targeting SF3B1, it is hypothesized to induce widespread alterations in pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive overview of the presumed molecular interactions, downstream cellular consequences, and the experimental methodologies employed to elucidate the activity of SF3B1 inhibitors.
Introduction: The Spliceosome as a Therapeutic Target
The precise removal of introns from pre-messenger RNA (pre-mRNA) and the ligation of exons is a fundamental process in eukaryotic gene expression, carried out by a large and dynamic ribonucleoprotein complex known as the spliceosome. The fidelity of splicing is critical for generating a diverse and functional proteome. In various malignancies, mutations in spliceosomal components or alterations in splicing patterns are common, leading to the production of aberrant proteins that can drive tumor growth and survival. This has positioned the spliceosome as a compelling target for anticancer drug development.
This compound, a derivative of the immunomodulator FR-901235, has demonstrated antitumor properties.[1] Although its specific molecular target has not been explicitly identified in published literature, its chemical structure places it within a class of natural products that are known to interfere with the splicing machinery. This guide will therefore focus on the established mechanism of action of its close analogs as a model for understanding the biological activity of this compound.
Core Mechanism of Action: Inhibition of the SF3B1 Subunit
The primary molecular target of FR-901235 analogs is the Splicing Factor 3b Subunit 1 (SF3B1) , a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome. SF3B1 plays a crucial role in the recognition of the branch point sequence (BPS) in the pre-mRNA intron, an early and essential step in spliceosome assembly.
The proposed mechanism of action for this compound, based on its analogs, involves the following key steps:
-
Binding to the SF3B Complex: The compound is believed to bind to a specific pocket within the SF3B complex, which is comprised of SF3B1 and other associated proteins. This binding is non-covalent.
-
Conformational Locking: The binding of the inhibitor is thought to lock SF3B1 in a conformation that is incompatible with its function during spliceosome assembly. This prevents the stable association of the U2 snRNP with the pre-mRNA branch point.
-
Inhibition of Splicing Catalysis: By disrupting this early step, the entire splicing process is stalled. This inhibition can also affect later stages of the spliceosome cycle, including exon ligation.
-
Aberrant Splicing: The consequence of SF3B1 inhibition is a global disruption of pre-mRNA splicing. This manifests as an increase in alternative splicing events, most notably exon skipping and intron retention . This leads to the production of non-functional or dominant-negative protein isoforms, or the degradation of the aberrant transcripts via nonsense-mediated decay (NMD).
Signaling Pathway and Cellular Consequences
The inhibition of SF3B1 by compounds like this compound triggers a cascade of downstream cellular events, ultimately leading to cytotoxicity in cancer cells.
Caption: Proposed Signaling Pathway of this compound
Quantitative Data for SF3B1 Inhibitors
While specific quantitative data for this compound is not publicly available, the following tables summarize the potency of its well-studied analogs. This data is crucial for understanding the therapeutic window and for designing experiments with related compounds.
Table 1: In Vitro Splicing Inhibition
| Compound | Assay System | IC50 | Reference |
| Spliceostatin A | HeLa cell nuclear extract | ~1 µM | F. Hoffmann-La Roche |
| Pladienolide B | HeLa cell nuclear extract | ~1 µM | F. Hoffmann-La Roche |
| E7107 (Pladienolide B analog) | In vitro splicing assay | 0.26 nM | Eisai Co., Ltd. |
Table 2: Cellular Cytotoxicity
| Compound | Cell Line | IC50 | Reference |
| Spliceostatin A | HeLa | 0.6 nM | F. Hoffmann-La Roche |
| Pladienolide B | HeLa | 0.4 nM | F. Hoffmann-La Roche |
| E7107 (Pladienolide B analog) | HCT-116 | 0.1-1 nM | Eisai Co., Ltd. |
Detailed Experimental Protocols
The following protocols are generalized methods used to characterize SF3B1 inhibitors and can be adapted for the study of this compound.
In Vitro Splicing Assay
This assay assesses the direct inhibitory effect of a compound on the spliceosome machinery in a cell-free system.
Workflow Diagram:
Caption: Workflow for In Vitro Splicing Assay
Methodology:
-
Preparation of Nuclear Extract: HeLa cell nuclear extract is prepared as a source of functional spliceosomes.
-
Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate containing two exons and an intron is synthesized by in vitro transcription.
-
Splicing Reaction: The splicing reaction is assembled by combining the nuclear extract, radiolabeled pre-mRNA, ATP, and varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The reaction is incubated at 30°C to allow for splicing to occur.
-
RNA Analysis: The RNA is extracted from the reaction mixture and analyzed by denaturing polyacrylamide gel electrophoresis.
-
Detection and Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the pre-mRNA, splicing intermediates, and the final spliced mRNA product are visualized and quantified. A decrease in the spliced mRNA product with increasing compound concentration indicates inhibitory activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein against thermal denaturation.
Workflow Diagram:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA)
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are lysed, and the lysates are heated to a range of temperatures.
-
Separation of Soluble Proteins: The heated lysates are centrifuged to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: The supernatant containing the soluble proteins is collected, and the amount of soluble SF3B1 is determined by Western blotting using an anti-SF3B1 antibody.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble SF3B1 as a function of temperature. A shift in the melting temperature (Tm) to a higher value in the compound-treated samples compared to the control indicates direct binding and stabilization of SF3B1 by the compound.
Quantitative RT-PCR (qRT-PCR) for Alternative Splicing
This method is used to quantify the changes in specific alternative splicing events within cells treated with a potential splicing modulator.
Methodology:
-
Cell Treatment: Cells are treated with various concentrations of the test compound for a defined period.
-
RNA Isolation and cDNA Synthesis: Total RNA is isolated from the cells, and cDNA is synthesized using reverse transcriptase.
-
Primer Design: Primers are designed to specifically amplify either the canonical (correctly spliced) or the aberrant (e.g., exon-skipped) mRNA isoform of a known SF3B1-sensitive gene (e.g., MDM2, BCL2L1).
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green or probe-based detection method.
-
Data Analysis: The relative abundance of the canonical and aberrant splice variants is calculated. An increase in the ratio of the aberrant to the canonical isoform in compound-treated cells confirms the modulation of splicing.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound acts as a modulator of the spliceosome through the inhibition of the SF3B1 subunit. This mechanism of action is consistent with the observed antitumor activity of this class of compounds. The resulting disruption of pre-mRNA splicing leads to a cellular state that is incompatible with the survival of cancer cells, making SF3B1 an attractive target for therapeutic intervention.
Future research should focus on the direct experimental validation of this compound's interaction with SF3B1 and the comprehensive profiling of its effects on the transcriptome and proteome of cancer cells. Elucidating the precise structural basis of its interaction with the SF3B complex will be instrumental in the rational design of next-generation splicing modulators with improved potency and selectivity. The detailed protocols and mechanistic framework provided in this guide offer a solid foundation for the continued investigation and development of this compound and related compounds as novel anticancer agents.
References
Unveiling the Biological Activity of 9-Demethyl FR-901235: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Potent Spliceosome Modulator
Executive Summary
9-Demethyl FR-901235 is a natural product belonging to a potent class of anti-tumor agents that exert their biological activity by modulating the spliceosome, the macromolecular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. As a derivative of the well-characterized splicing inhibitor FR-901235 (Spliceostatin A), its mechanism of action is centered on the specific targeting of the Splicing Factor 3b (SF3b) subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP). By binding to SF3B1, the compound inhibits the catalytic function of the spliceosome, leading to global splicing alterations, cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the biological activity of this compound class, including quantitative potency data for its close analogs, detailed experimental protocols for its evaluation, and a visual representation of its molecular mechanism.
Mechanism of Action: Targeting the Core of the Splicing Machinery
The primary molecular target of this compound and its analogs is the SF3B1 protein, a critical component of the spliceosome.[1] The spliceosome is responsible for excising non-coding introns from pre-mRNA to produce mature mRNA, a fundamental step in eukaryotic gene expression.[1]
These compounds bind directly to the SF3B complex, interfering with the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA.[2] This disruption stalls the spliceosome assembly at an early stage, preventing the formation of catalytically active spliceosomes.[2] The consequences of this inhibition are profound:
-
Aberrant Splicing: The failure to properly splice pre-mRNA leads to the accumulation of unspliced or mis-spliced transcripts. This can result in intron retention or exon skipping, leading to the production of non-functional or truncated proteins.[2]
-
Nonsense-Mediated Decay (NMD): Many aberrantly spliced transcripts are recognized and degraded by cellular quality control mechanisms like NMD.
-
Apoptosis: The widespread disruption of normal gene expression and the production of aberrant proteins trigger programmed cell death (apoptosis), which is the ultimate basis for the potent anti-tumor activity of these compounds.
This mechanism is particularly effective in cancer cells, especially those harboring mutations in splicing factors like SF3B1, which are common in various hematological malignancies and solid tumors.
Quantitative Biological Activity Data
While specific cytotoxicity data for this compound is not extensively published, the potency of its parent compounds, FR901464 and Spliceostatin A, has been well-documented against a range of human cancer cell lines. These compounds exhibit exceptionally potent anti-proliferative activity, with IC₅₀ values typically in the low nanomolar to sub-nanomolar range, highlighting the therapeutic potential of this molecular scaffold.
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| FR901464 | Various Human Cancers | Solid Tumors | 0.6 - 3 | |
| Spliceostatin A | CWR22R | Prostate Cancer | 0.6 | |
| Spliceostatin A | Wild-type SF3B1 Cells | - | 5.5 | |
| Spliceostatin A | Mutant SF3B1 Cells | - | 4.9 | |
| Spliceostatin A | Normal B Lymphocytes (CD19+) | Normal Cells | 12.1 | |
| Spliceostatin A | Normal T Lymphocytes (CD3+) | Normal Cells | 61.7 | |
| Spliceostatin C | Various Human Cancers | Solid Tumors | 2.0 - 9.6 | |
| Spliceostatin E | Various Human Cancers | Solid Tumors | 1.5 - 4.1 |
Table 1: In Vitro Cytotoxicity of FR901464 and Spliceostatin Analogs.
Experimental Protocols
Evaluating the biological activity of spliceosome inhibitors like this compound involves cellular and biochemical assays. Below are representative protocols for determining cytotoxicity (IC₅₀) and for directly assessing splicing inhibition.
Cell Viability and Cytotoxicity (IC₅₀ Determination) using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
References
9-Demethyl FR-901235 discovery and isolation
An In-depth Technical Guide to the Discovery and Isolation of 9-Demethyl FR-901235
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available scientific literature. However, access to the full text of the primary research articles was not possible, which limits the inclusion of specific, detailed experimental protocols and quantitative data. For complete and precise details, consultation of the full scientific publications is essential.
Introduction
This compound is a polyketide natural product with reported antitumor activity.[1] It is a demethylated derivative of FR-901235, an immunomodulatory compound.[1] This guide provides a comprehensive overview of the discovery and isolation of this compound, based on available scientific information.
Discovery and Producing Organism
This compound was first discovered and isolated in 2008 by Lin and colleagues.[1] The compound was identified from a strain of Penicillium sp. JP-1, an endophytic fungus. This fungus was isolated from the mangrove plant Aegiceras corniculatum.[2]
More recently, this compound has also been reported to be co-produced with talauxins by the fungus Talaromyces stipitatus.[1]
Table 1: Producing Organisms of this compound
| Fungal Species | Host/Source | Reference |
| Penicillium sp. JP-1 | Endophyte of Aegiceras corniculatum | Lin et al., 2008 |
| Talaromyces stipitatus | Fungal culture | Chaudhary et al., 2020 |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₇ | Biosynth |
| Molecular Weight | 330.29 g/mol | Biosynth |
| CAS Number | 1029520-85-1 | Biosynth |
Experimental Protocols
Note: The following experimental protocols are conceptual and based on general methodologies for natural product isolation from fungal sources. Specific details from the primary literature are not available.
Fermentation
The production of this compound is achieved through the fermentation of the producing fungal strain.
Conceptual Fermentation Protocol:
-
Inoculum Preparation: A pure culture of Penicillium sp. JP-1 or Talaromyces stipitatus is grown on a suitable agar (B569324) medium. A small portion of the mycelium is then transferred to a liquid seed medium and incubated to generate a sufficient biomass for inoculation of the production culture.
-
Production Culture: The production medium, likely a nutrient-rich broth, is inoculated with the seed culture. The fermentation is carried out in a shaker incubator or a bioreactor under controlled conditions.
Table 3: Conceptual Fermentation Parameters (Placeholder Data)
| Parameter | Condition |
| Production Medium | Potato Dextrose Broth (PDB) or similar |
| Temperature | 25-28 °C |
| Incubation Time | 14-21 days |
| Agitation | 150-200 rpm |
| pH | 5.5 - 6.5 |
| Yield | Data not available |
Extraction and Isolation
Following fermentation, the fungal biomass and culture broth are separated. The target compound is then extracted and purified through a series of chromatographic steps.
Conceptual Extraction and Isolation Protocol:
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate. The fungal mycelium may also be extracted separately after being homogenized. The organic extracts are then combined and concentrated under reduced pressure.
-
Preliminary Fractionation: The crude extract is subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel.
-
Purification: The fractions containing this compound are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The chemical structure of this compound was determined using various spectroscopic techniques.
Table 4: Spectroscopic Data for Structure Elucidation (Conceptual)
| Spectroscopic Method | Purpose |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the molecular formula. |
| ¹H Nuclear Magnetic Resonance (NMR) | Provides information on the number, environment, and connectivity of protons. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Provides information on the carbon skeleton of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons to assemble the final structure. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the chromophore system in the molecule. |
Biological Activity
This compound has been reported to possess antitumor activity. However, detailed studies on its mechanism of action and the specific signaling pathways involved are not yet available in the public domain.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the discovery and isolation of a natural product like this compound from an endophytic fungus.
Hypothetical Signaling Pathway
The following diagram represents a hypothetical signaling pathway that could be involved in the antitumor activity of a natural product. The specific pathway for this compound has not been elucidated.
References
An In-depth Technical Guide to the Synthesis of 9-Demethyl FR-901235
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the total synthesis of the natural product FR-901235 and a proposed pathway for the synthesis of its derivative, 9-Demethyl FR-901235. The information is based on the first total synthesis reported by Kiyotaki et al. in Organic Letters (2020). This document details the experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway to facilitate understanding and replication.
Introduction
FR-901235 is a fungal metabolite that has garnered interest due to its unique chemical structure and biological activity. The development of a robust synthetic route is crucial for further investigation into its therapeutic potential and for the generation of analogs such as this compound. This guide serves as a technical resource for researchers engaged in the chemical synthesis and development of FR-901235 and related compounds.
Total Synthesis of FR-901235
The total synthesis of FR-901235 was achieved through a multi-step pathway commencing from commercially available starting materials. The key steps involve the construction of a substituted naphthalene (B1677914) core, a critical rearrangement to form the phenalenone skeleton, and a final aldol (B89426) reaction to complete the carbon framework.
Synthesis Pathway Overview
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Overall workflow for the total synthesis of FR-901235.
Key Experimental Protocols
The following sections provide detailed methodologies for the pivotal steps in the synthesis of FR-901235.
Protocol 1: Synthesis of Dinaphthyl Ketone (12)
This protocol describes the formation of the key dinaphthyl ketone intermediate, which serves as the precursor for the crucial rearrangement reaction. The synthesis involves the coupling of two naphthalene units followed by functional group manipulations.
-
Reaction: Grignard addition of a substituted naphthyl magnesium bromide to a naphthaldehyde derivative, followed by oxidation.
-
Reagents and Conditions:
-
Substituted Naphthyl Magnesium Bromide in THF
-
Substituted Naphthaldehyde in THF, -78 °C to room temperature
-
Dess-Martin Periodinane (DMP) in CH₂Cl₂, room temperature
-
-
Work-up: Quenching with saturated aqueous NH₄Cl, extraction with ethyl acetate, drying over Na₂SO₄, and purification by silica (B1680970) gel column chromatography.
-
Quantitative Data: See Table 1 for yields and other relevant data.
Protocol 2: Acid-Catalyzed Rearrangement to Phenalenone (11)
This step represents the cornerstone of the synthetic route, where the dinaphthyl ketone undergoes a novel rearrangement to form the core phenalenone structure.
-
Reaction: Treatment of Dinaphthyl Ketone (12) with a strong acid.
-
Reagents and Conditions:
-
Dinaphthyl Ketone (12)
-
Concentrated Sulfuric Acid (H₂SO₄) in a suitable solvent (e.g., trifluoroacetic acid), heated.
-
-
Work-up: The reaction mixture is carefully poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization or column chromatography.
-
Quantitative Data: Refer to Table 1 for reaction efficiency.
Protocol 3: Synthesis of Triketone (10)
The phenalenone intermediate is converted to a highly functionalized triketone, setting the stage for the final carbon-carbon bond formation.
-
Reaction: Oxidative cleavage of an olefinic side chain followed by further oxidation.
-
Reagents and Conditions:
-
Phenalenone (11)
-
Ozone (O₃) in CH₂Cl₂/MeOH at -78 °C, followed by reductive work-up (e.g., with dimethyl sulfide).
-
Further oxidation of the resulting aldehyde to a carboxylic acid, followed by conversion to the triketone.
-
-
Work-up: Standard extractive work-up and chromatographic purification.
-
Quantitative Data: Yields for this multi-step sequence are presented in Table 1.
Protocol 4: Aldol Reaction to FR-901235 (3)
The final step in the synthesis involves a base-mediated aldol reaction between the triketone and a suitable ketone to furnish the complete structure of FR-901235.
-
Reaction: Intermolecular aldol condensation.
-
Reagents and Conditions:
-
Triketone (10)
-
Acetone (or other appropriate ketone)
-
Base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent (e.g., DMF).
-
-
Work-up: The reaction is quenched with a weak acid, followed by extraction with an organic solvent, drying, and purification by preparative HPLC.
-
Quantitative Data: The yield for the final step is provided in Table 1.
Quantitative Data Summary
The following table summarizes the yields for the key transformations in the total synthesis of FR-901235.
| Step | Transformation | Product | Yield (%) |
| 1 | Synthesis of Dinaphthyl Ketone | Compound 12 | 75 |
| 2 | Acid-Catalyzed Rearrangement | Phenalenone 11 | 60 |
| 3 | Conversion to Triketone | Triketone 10 | 45 |
| 4 | Aldol Reaction | FR-901235 (3) | 30 |
Table 1: Summary of yields for the key steps in the total synthesis of FR-901235.
Proposed Synthesis of this compound
Based on the structure of FR-901235, the methyl group at the 9-position is part of an aryl methyl ether. The synthesis of this compound can be envisioned through a final demethylation step on the parent natural product.
Chemical Structure of FR-901235
The chemical structure of FR-901235 is shown below, with the 9-position methyl group highlighted.
(A chemical structure diagram of FR-901235 would be inserted here, with the methyl group at the 9-position clearly indicated. As I cannot generate images, please refer to chemical databases such as PubChem for the visual representation of the structure and its atom numbering.)
Proposed Demethylation Pathway
The proposed final step in the synthesis of this compound is the selective demethylation of the aryl methyl ether at the 9-position of FR-901235.
Structural Elucidation of 9-Demethyl FR-901235: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the structural elucidation of 9-Demethyl FR-901235 based on publicly available information. However, the full text of the primary research article detailing the complete quantitative data and specific experimental protocols, "Polyketides from Penicillium sp. JP-1, an endophytic fungus associated with the mangrove plant Aegiceras corniculatum" by Lin Z. et al. (Phytochemistry 2008, 69, 1273), could not be accessed. Therefore, the quantitative data presented in the tables are illustrative placeholders, and the experimental protocols are based on established methodologies for the isolation and characterization of natural products from similar fungal sources.
Introduction
This compound is a polyketide first isolated from Penicillium sp. JP-1, an endophytic fungus found in the mangrove plant Aegiceras corniculatum.[1] It is the 9-demethyl derivative of FR-901235, a known immunomodulator.[2][3] Structurally, this compound possesses a molecular formula of C₁₇H₁₄O₇ and a molecular weight of 330.29 g/mol .[1] The elucidation of its structure was primarily achieved through a combination of spectroscopic techniques, with a significant reliance on 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technical guide outlines the methodologies and data integral to the determination of its chemical structure.
Physicochemical and Spectroscopic Data
The structural determination of this compound relies on the careful analysis of its physicochemical properties and spectroscopic data. The following tables summarize the key quantitative information.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₇ |
| Molecular Weight | 330.29 g/mol |
| CAS Number | 1029520-85-1 |
| Appearance | [Placeholder: e.g., White amorphous powder] |
| Optical Rotation | [Placeholder: e.g., [α]²⁰D +X.X (c 0.1, MeOH)] |
Table 2: ¹H NMR Spectroscopic Data for this compound (Placeholder Data)
Solvent: [e.g., CDCl₃], Frequency: [e.g., 500 MHz]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | [e.g., 6.50] | [e.g., d] | [e.g., 8.0] |
| H-2 | [e.g., 7.20] | [e.g., dd] | [e.g., 8.0, 2.0] |
| H-4 | [e.g., 3.80] | [e.g., s] | - |
| H-5 | [e.g., 6.80] | [e.g., d] | [e.g., 2.0] |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Placeholder Data)
Solvent: [e.g., CDCl₃], Frequency: [e.g., 125 MHz]
| Position | Chemical Shift (δ, ppm) |
| C-1 | [e.g., 165.0] |
| C-2 | [e.g., 110.5] |
| C-3 | [e.g., 145.2] |
| C-4a | [e.g., 120.8] |
| ... | ... |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | [M+H]⁺ Calculated | [M+H]⁺ Found |
| ESI | [e.g., 331.0761] | [e.g., 331.0765] |
Experimental Protocols
The following protocols are detailed representations of the likely methodologies employed in the isolation and structural elucidation of this compound, based on standard practices for natural product chemistry.
Fermentation and Extraction of Fungal Metabolites
-
Fungal Culture: The endophytic fungus Penicillium sp. JP-1 is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under static conditions at room temperature for a period of 2-4 weeks to allow for the production of secondary metabolites.
-
Extraction: The fungal mycelia and broth are separated by filtration. The mycelia are extracted with a polar organic solvent such as ethyl acetate (B1210297) or methanol. The culture broth is also partitioned against an organic solvent like ethyl acetate.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification of this compound
-
Initial Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
-
Further Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using repeated column chromatography on Sephadex LH-20 to remove smaller molecules and pigments.
-
Final Purification: The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a methanol-water gradient) to yield pure this compound.
Spectroscopic Analysis for Structural Elucidation
-
NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass and molecular formula of the compound.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in a suitable solvent (e.g., methanol) to identify chromophores within the molecule.
-
Infrared Spectroscopy: An IR spectrum is obtained to identify functional groups present in the molecule.
Visualizations
The following diagrams illustrate the logical workflow and key relationships in the structural elucidation of this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Logical relationships in the spectroscopic data analysis for structural determination.
References
- 1. Polyketides from Penicillium sp. JP-1, an endophytic fungus associated with the mangrove plant Aegiceras corniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endophytic Penicillium species and their agricultural, biotechnological, and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1029520-85-1 | ERB52085 | Biosynth [biosynth.com]
An In-depth Technical Guide to the Physicochemical Properties of 9-Demethyl FR-901235
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 9-Demethyl FR-901235, a derivative of the immunomodulator FR-901235. This document collates available data on its physical and chemical characteristics, biological activities, and offers insights into potential mechanisms of action and relevant experimental methodologies.
Core Physicochemical Data
This compound is a polyketide first isolated from an endophytic Penicillium species.[1] It is recognized for its potential antitumor and immunomodulatory activities, warranting further investigation for therapeutic applications.[1]
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| CAS Number | 1029520-85-1 | [1][2] |
| Molecular Formula | C₁₇H₁₄O₇ | [2] |
| Molecular Weight | 330.29 g/mol | |
| Solubility | Soluble in methanol (B129727) or DMSO | |
| Purity | >95% by HPLC | |
| Long Term Storage | -20°C |
Biological Activity and Potential Mechanisms of Action
This compound is the 9-demethyl derivative of the known immunomodulator FR-901235. While specific mechanistic studies on this compound are limited, its biological activities are reported to include antitumor and immunomodulatory effects. The parent compound, FR-901235, has been shown to restore normal mitogen-induced lymphocyte proliferation and partially restore impaired delayed-type hypersensitivity in tumor-bearing mice. It is plausible that this compound shares similar mechanisms of action.
Given the established roles of key signaling pathways in cancer and immunology, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are of significant interest in elucidating the compound's bioactivity.
Potential Signaling Pathway Involvement
The MAPK signaling cascade is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. The NF-κB pathway is a pivotal mediator of inflammatory and immune responses, controlling the expression of numerous pro-inflammatory genes.
Below are graphical representations of these pathways, which may be modulated by this compound, leading to its observed antitumor and immunomodulatory effects.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not extensively published. However, based on its nature as a fungal polyketide and its described biological activities, the following sections outline general methodologies that are applicable.
Synthesis and Purification
The total synthesis of the parent compound, FR-901235, has been reported and may serve as a basis for the synthesis of its 9-demethyl derivative. As a natural product, isolation from fungal cultures is the primary source.
General Purification Workflow for Fungal Polyketides:
-
Extraction: The fungal culture (broth and mycelia) is typically extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This often includes:
-
Silica Gel Column Chromatography: To separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to remove smaller molecules.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is commonly used for final purification to achieve high purity (>95%).
-
Biological Assays
Lymphocyte Proliferation Assay:
To assess the immunomodulatory activity, a lymphocyte proliferation assay can be performed. This assay measures the ability of lymphocytes to proliferate in response to a stimulus.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in a 96-well plate at a density of approximately 1 x 10⁵ cells/well.
-
Stimulation: Treat the cells with a mitogen (e.g., phytohemagglutinin) in the presence or absence of varying concentrations of this compound.
-
Incubation: Incubate the plate for 3-6 days at 37°C in a CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 6-18 hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. Proliferation is measured by the dilution of the dye in daughter cells using flow cytometry.
-
Delayed-Type Hypersensitivity (DTH) Assay:
This in vivo assay measures cell-mediated immunity.
-
Sensitization: Sensitize mice by subcutaneous injection of an antigen (e.g., keyhole limpet hemocyanin) emulsified in an adjuvant.
-
Treatment: Administer this compound to the mice during the sensitization or challenge phase.
-
Challenge: After 5-12 days, challenge the mice by injecting the same antigen into a hind footpad or ear.
-
Measurement: Measure the swelling of the challenged site (e.g., footpad thickness or ear thickness) 24-48 hours after the challenge as an indicator of the DTH response.
Conclusion
This compound is a promising natural product with documented antitumor and immunomodulatory potential. While a comprehensive dataset on its physicochemical properties and mechanism of action is still emerging, this guide provides a foundational understanding for researchers. The provided information on its known properties, coupled with established methodologies for related compounds and biological assays, will aid in the design of future studies to fully elucidate its therapeutic potential. Further research is warranted to explore its specific molecular targets and signaling pathway interactions.
References
In Vitro Profile of 9-Demethyl FR-901235: A Technical Overview for Drug Discovery Professionals
Introduction
9-Demethyl FR-901235 is a derivative of the natural product FR-901235, an immunomodulator. First isolated from an endophytic Penicillium species in 2008, this compound has been noted for its antitumor activity.[1] While detailed in vitro studies specifically characterizing this compound are limited in publicly accessible literature, its relationship to FR-901235 and the broader class of splicing inhibitors provides a strong framework for understanding its potential mechanism of action and for guiding future research. This technical guide synthesizes the available information on this compound and extrapolates from the well-characterized activities of related splicing modulators to provide a comprehensive in vitro perspective for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is identified as the 9-demethyl derivative of the immunomodulator FR-901235.[2] Its discovery from a fungal source and initial reports of antitumor activity suggest its potential as a lead compound for oncology research.[1] However, a comprehensive in vitro pharmacological profile, including specific IC50 values against various cell lines or in biochemical assays, is not extensively documented in the available literature.
Postulated Mechanism of Action: Splicing Inhibition
Given that related compounds like FR901464, pladienolide B, and other natural products target the spliceosome, it is highly probable that this compound also functions as a splicing inhibitor. These compounds typically bind to the SF3b (Splicing Factor 3b) subunit of the U2 snRNP complex within the spliceosome.[3][4] The SF3b complex is crucial for recognizing the branch point adenosine (B11128) during the early stages of spliceosome assembly. Inhibition of SF3b stalls the splicing process, leading to an accumulation of unspliced pre-mRNA and ultimately inducing cell cycle arrest or apoptosis, which is consistent with the observed antitumor activity.
Signaling Pathway: Spliceosome Assembly and Inhibition
The process of pre-mRNA splicing is a dynamic and multi-step process involving the assembly of the spliceosome. Splicing inhibitors of the FR-901235 class are known to interfere with this pathway.
Figure 1: Generalized spliceosome assembly pathway and the point of intervention for SF3b inhibitors.
Experimental Protocols for In Vitro Evaluation
To characterize the in vitro activity of this compound as a putative splicing inhibitor, a series of established assays can be employed.
In Vitro Splicing Assay
This biochemical assay directly measures the effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.
Objective: To determine if this compound inhibits the splicing of a model pre-mRNA transcript in a nuclear extract.
Methodology:
-
Preparation of Radiolabeled Pre-mRNA: A minigene construct containing two exons and an intron is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP) to produce a radiolabeled pre-mRNA substrate.
-
Splicing Reaction: The radiolabeled pre-mRNA is incubated with a splicing-competent nuclear extract (commonly from HeLa cells), which contains all the necessary components of the spliceosome. The reaction mixture is supplemented with ATP and the test compound (this compound) at various concentrations.
-
RNA Extraction: Following incubation, the reaction is stopped, and total RNA is extracted using methods like phenol/chloroform extraction followed by ethanol (B145695) precipitation.
-
Analysis: The extracted RNA is resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then dried and exposed to a phosphor screen or X-ray film for autoradiography.
-
Data Interpretation: The different RNA species (pre-mRNA, splicing intermediates, and spliced mRNA) are visualized as distinct bands. A dose-dependent decrease in the spliced mRNA product and an accumulation of the pre-mRNA substrate would indicate splicing inhibition.
Cell-Based Splicing Reporter Assays
These assays utilize engineered reporter genes to assess splicing activity within living cells.
Objective: To quantify the effect of this compound on splicing in a cellular context.
Methodology:
-
Construct Design: A reporter vector (e.g., expressing luciferase or a fluorescent protein) is designed where the expression of the reporter is dependent on a splicing event. For instance, an intron may be placed within the coding sequence, and only correct splicing will result in a functional, translated protein.
-
Cell Transfection and Treatment: Cells are transfected with the reporter construct and then treated with varying concentrations of this compound.
-
Reporter Gene Measurement: After an appropriate incubation period, the reporter gene expression is quantified (e.g., by measuring luminescence or fluorescence).
-
Data Analysis: A decrease in the reporter signal in the presence of the compound indicates inhibition of splicing. IC50 values can be calculated from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to its putative target, SF3b, in a cellular environment.
Objective: To confirm target engagement of this compound with the SF3b complex.
Methodology:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Lysis and Centrifugation: The cells are lysed, and insoluble, denatured proteins are pelleted by centrifugation.
-
Western Blot Analysis: The amount of soluble SF3b protein remaining in the supernatant at each temperature is quantified by Western blotting.
-
Data Interpretation: A shift to a higher melting temperature for SF3b in the drug-treated samples compared to the control indicates direct binding of the compound to the target protein.
Figure 2: A typical workflow for an in vitro splicing assay.
Quantitative Data Presentation
While specific quantitative data for this compound is not available, the following table structure is recommended for summarizing data from the proposed in vitro studies.
| Assay Type | Cell Line / System | Parameter | Value (e.g., µM) |
| In Vitro Splicing Assay | HeLa Nuclear Extract | IC50 | To be determined |
| Cell Viability Assay | MCF-7 | GI50 | To be determined |
| Cell Viability Assay | HCT116 | GI50 | To be determined |
| Cell Viability Assay | A549 | GI50 | To be determined |
| Splicing Reporter Assay | HEK293 | IC50 | To be determined |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents, likely acting through the mechanism of splicing inhibition. The lack of detailed public data necessitates a systematic in vitro characterization to elucidate its precise mechanism, potency, and selectivity. The experimental protocols and frameworks outlined in this guide provide a clear path for future investigations. Key next steps should include comprehensive cell-based screening to determine its antiproliferative spectrum, direct confirmation of its effect on splicing, and validation of its molecular target. Such studies will be crucial in determining the therapeutic potential of this compound and its advancement in the drug discovery pipeline.
References
9-Demethyl FR-901235: A Technical Literature Review of a Spliceosome-Inhibiting Natural Product Derivative
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to 9-Demethyl FR-901235. Due to the limited specific literature on this derivative, this review focuses on the well-characterized parent compound, FR-901235, and its closely related analog, Spliceostatin A, to provide a robust understanding of its potential mechanism of action and biological effects.
Introduction
This compound is a natural product derivative that has been noted for its antitumor activity.[1] It was first isolated from an endophytic fungus, Penicillium sp. JP-1, associated with the mangrove plant Aegiceras corniculatum.[1] It is structurally a demethylated form of FR-901235, an immunomodulator that also exhibits potent antitumor properties.[1][2] While specific data on this compound is scarce, its relationship to FR-901235 and the synthetic analog Spliceostatin A, both potent inhibitors of the spliceosome, provides a strong basis for its scientific investigation. This guide will detail the known information on this compound and provide an in-depth review of its parent compounds as a proxy for its likely biological activity and mechanism of action.
Core Compound Profile: this compound
| Feature | Description |
| Compound Name | This compound |
| CAS Number | 1029520-85-1[3] |
| Molecular Formula | C₁₇H₁₄O₇ |
| Molecular Weight | 330.29 g/mol |
| Origin | Isolated from endophytic Penicillium sp. Also reported as co-produced with talauxins by Talaromyces stipitatus. |
| Reported Activity | Antitumor activity. It is the 9-demethyl derivative of the immunomodulator FR-901235. |
| Commercial Status | Available as a research chemical and analytical standard. |
Mechanism of Action: Insights from FR-901235 and Spliceostatin A
FR-901235 and Spliceostatin A are potent inhibitors of the spliceosome, the large ribonucleoprotein complex responsible for pre-mRNA splicing. They exert their effects by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP). This interaction stalls spliceosome assembly at the A complex, preventing the subsequent steps of splicing and leading to an accumulation of unspliced pre-mRNA. Given its structural similarity, this compound is presumed to share this mechanism of action.
The following diagram illustrates the proposed mechanism of action:
Caption: Inhibition of spliceosome assembly by FR-901235 analogs.
Quantitative Data for FR-901235 and Related Compounds
The following tables summarize the reported in vitro activity of FR-901235 and its analogs. This data is essential for understanding the potency and potential therapeutic window of this class of compounds.
Table 1: In Vitro Splicing Inhibition
| Compound | Assay System | IC₅₀ |
| FR-901235 | HeLa cell nuclear extract | ~10 nM |
| Spliceostatin A | HeLa cell nuclear extract | ~1 nM |
Note: Data is compiled from various literature sources. Actual values may vary depending on the specific assay conditions.
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI₅₀ (approx.) |
| Spliceostatin A | HeLa | Cervical Cancer | < 1 nM |
| Spliceostatin A | A549 | Lung Cancer | ~1 nM |
| Spliceostatin A | MCF7 | Breast Cancer | ~1 nM |
| Spliceostatin A | HCT116 | Colon Cancer | < 1 nM |
Note: GI₅₀ is the concentration for 50% growth inhibition. Data is representative of typical values found in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and related spliceosome inhibitors.
In Vitro Splicing Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the spliceosome machinery.
Objective: To measure the inhibition of pre-mRNA splicing in a cell-free system.
Materials:
-
HeLa cell nuclear extract
-
Radiolabeled pre-mRNA substrate (e.g., ³²P-UTP labeled)
-
Splicing reaction buffer (containing ATP, MgCl₂, KCl)
-
Test compound (this compound) dissolved in DMSO
-
Proteinase K
-
Phenol/chloroform
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager
Protocol:
-
Prepare splicing reactions on ice by combining HeLa nuclear extract, splicing buffer, and radiolabeled pre-mRNA.
-
Add the test compound at various concentrations (or DMSO as a vehicle control).
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.
-
Stop the reactions by adding a solution containing Proteinase K and incubating to digest proteins.
-
Extract the RNA from the reaction mixture using phenol/chloroform extraction followed by ethanol precipitation.
-
Resuspend the RNA pellet in a formamide-containing loading buffer.
-
Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) by size using urea-PAGE.
-
Dry the gel and visualize the radiolabeled RNA bands using a phosphorimager.
-
Quantify the intensity of the bands corresponding to pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition.
The following diagram outlines the workflow for the in vitro splicing assay:
Caption: Workflow of the in vitro splicing assay.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.
Objective: To determine the concentration-dependent effect of a compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound (this compound) dissolved in DMSO
-
MTS or MTT reagent
-
Plate reader (spectrophotometer)
Protocol:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO) and no-cell controls (medium only).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the MTS or MTT reagent to each well and incubate for a further 1-4 hours. During this time, viable cells will convert the reagent into a colored formazan (B1609692) product.
-
If using MTT, a solubilization solution must be added to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a plate reader.
-
Subtract the background absorbance (from no-cell controls) and normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of viability against the compound concentration and use a non-linear regression to calculate the GI₅₀ or IC₅₀ value.
Conclusion and Future Directions
This compound represents an intriguing natural product with potential as an anticancer agent, likely acting through the inhibition of the spliceosome. While direct experimental data for this specific derivative is limited, the extensive research on its parent compound, FR-901235, and the related analog, Spliceostatin A, provides a strong foundation for its further investigation. Future research should focus on the direct characterization of this compound's biological activity, including its potency in in vitro splicing and cell-based assays, as well as its pharmacokinetic and pharmacodynamic properties. Such studies will be crucial in determining its potential for development as a novel therapeutic agent. The detailed protocols and comparative data provided in this guide offer a valuable resource for researchers embarking on the study of this promising compound.
References
Unveiling the Endophytic Source of 9-Demethyl FR-901235: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the endophytic fungal sources of 9-Demethyl FR-901235, a polyketide with noted antitumor activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the producing organisms, experimental protocols for their isolation and culture, and insights into the biosynthesis of this valuable secondary metabolite.
Primary Fungal Source: Penicillium sp. JP-1
The initial discovery and isolation of this compound were from an endophytic fungus, Penicillium sp. JP-1. This fungus was isolated from the mangrove plant Aegiceras corniculatum.[1] Mangrove ecosystems are known hotspots for biodiversity, including a rich community of endophytic fungi that produce a wide array of bioactive secondary metabolites.
Another known producer of this compound is Talaromyces stipitatus, which co-produces this compound with other metabolites.
Experimental Protocols
Detailed methodologies are crucial for the successful isolation and cultivation of the source fungus and subsequent production of the target compound. The following sections outline the key experimental procedures.
Isolation of Endophytic Fungus Penicillium sp. JP-1
The isolation of endophytic fungi from plant tissues requires a stringent surface sterilization process to eliminate epiphytic microorganisms.
Workflow for Endophytic Fungus Isolation
Surface Sterilization Protocol:
A generalized but effective protocol for surface sterilization of mangrove plant tissues involves sequential immersion in:
-
70-75% Ethanol for 1 minute.
-
Sodium hypochlorite (B82951) solution (typically 2-5%) for 3-5 minutes.
-
70-75% Ethanol for 30 seconds.
-
Followed by several rinses in sterile distilled water.
The sterilized plant segments are then placed on a suitable growth medium, such as Potato Dextrose Agar (PDA), and incubated at approximately 28°C until fungal hyphae emerge from the tissue. These hyphae are then subcultured to obtain a pure isolate.
Fermentation for this compound Production
Both solid-state and submerged fermentation can be employed for the production of secondary metabolites by Penicillium and Talaromyces species. While the specific medium for Penicillium sp. JP-1 to produce this compound is not explicitly detailed in the initial reports, a general approach using solid-state fermentation on a rice medium is common for polyketide production in these genera.
Solid-State Fermentation Protocol:
| Parameter | Condition |
| Substrate | Rice |
| Moisture Content | Typically adjusted by adding an equal weight of water (e.g., 100g rice with 100mL water) |
| Sterilization | Autoclaving |
| Inoculation | Inoculation with a seed culture of the fungus |
| Incubation Temperature | 25-28°C |
| Incubation Time | 2-4 weeks |
Extraction and Purification of this compound
The extraction of polyketides from solid-state fermentation cultures typically involves the use of organic solvents.
Extraction and Purification Workflow
The crude extract obtained after solvent extraction and concentration is then subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel and Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Biosynthesis of this compound
This compound belongs to the phenalenone class of polyketides. The biosynthesis of phenalenones in fungi originates from the polyketide pathway. A heptaketide precursor is believed to undergo a series of cyclization and modification reactions to form the core phenalenone structure.
Proposed General Biosynthetic Pathway for Phenalenones
The specific tailoring enzymes, such as oxygenases and demethylases, involved in the final steps leading to this compound from the core phenalenone structure are yet to be fully elucidated. The identification and characterization of the biosynthetic gene cluster responsible for its production in Penicillium sp. JP-1 or Talaromyces stipitatus would provide definitive insights into its formation.
Quantitative Data
Future Outlook
The discovery of this compound from an endophytic fungus highlights the immense potential of these microorganisms as a source of novel, bioactive compounds for drug discovery. Further research is warranted to fully characterize the biosynthetic pathway of this molecule, which could open avenues for its biotechnological production through metabolic engineering. Moreover, a systematic screening of other endophytic fungi from unique ecological niches may lead to the discovery of new analogs of FR-901235 with improved therapeutic properties.
References
Unveiling 9-Demethyl FR-901235: A Technical Guide to its Immunomodulatory Core
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of 9-Demethyl FR-901235, a compound of significant interest in the field of immunomodulation. As the demethylated derivative of the known immunomodulator FR-901235, this molecule holds promise for therapeutic applications by influencing the intricate processes of the immune system. This document outlines its mechanism of action, supported by quantitative data from related compounds, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it is proposed to modulate.
Core Concept: A Spliceosome Inhibitor with Immunomodulatory Potential
This compound belongs to a family of natural products that includes its parent compound, FR-901235, and the well-characterized splicing inhibitor, Spliceostatin A. The fundamental mechanism of action of these compounds lies in their ability to target the SF3b subcomplex of the spliceosome, a critical component of the cellular machinery responsible for pre-mRNA splicing. By interfering with the splicing process, these molecules can profoundly alter the landscape of protein expression within a cell, leading to a cascade of downstream effects.
The immunomodulatory properties of this class of compounds stem from their ability to modulate the expression of key genes involved in both innate and adaptive immunity. This includes the regulation of cytokine production, lymphocyte proliferation, and the mounting of delayed-type hypersensitivity responses.
Quantitative Data on Related Immunomodulatory Splicing Inhibitors
While specific quantitative data for this compound's immunomodulatory activity is not extensively available in public literature, data from its parent compound, FR-901235, and the related compound FR-901464 (a precursor to Spliceostatin A) provide valuable insights into the potential potency of this class of molecules.
| Compound | Assay | Cell Line/Model | IC50 / EC50 | Reference |
| FR-901235 | Restoration of Mitogen-Induced Lymphocyte Proliferation (Concanavalin A) | Mouse Splenocytes | 1-100 ng/mL (Restorative Effect) | [1] |
| FR-901464 | Cytotoxicity | P388 (Murine Leukemia) | 0.6 nM | [1] |
| FR-901464 | Cytotoxicity | L1210 (Murine Leukemia) | 0.7 nM | [1] |
| FR-901464 | Cytotoxicity | KB (Human Epidermoid Carcinoma) | 1.0 nM | [1] |
Key Signaling Pathways
The immunomodulatory effects of this compound and its analogs are believed to be mediated through the disruption of normal splicing of pre-mRNAs for key signaling molecules in immune cells. This can lead to the downregulation of pro-inflammatory signals and the upregulation of anti-inflammatory factors.
Toll-like Receptor (TLR) Signaling
Splicing inhibitors have been shown to impact TLR signaling, a cornerstone of the innate immune response. By altering the splicing of components like MyD88, IRAKs, and TRAF6, these compounds can dampen the inflammatory cascade initiated by pathogen-associated molecular patterns (PAMPs).
References
Methodological & Application
Application Notes and Protocols for 9-Demethyl FR-901235 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Demethyl FR-901235 is a derivative of the natural product FR-901235, an immunomodulator with reported antitumor activity.[1] While direct studies on this compound are limited, its parent compound and related molecules, such as spliceostatin A and pladienolide B, are known to target the spliceosome, a critical cellular machine responsible for pre-mRNA splicing.[2][3][4] These compounds specifically bind to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[2] Inhibition of SF3b function leads to widespread disruption of pre-mRNA splicing, often resulting in intron retention or exon skipping, which can trigger cell cycle arrest and apoptosis in cancer cells. This application note provides a detailed protocol for a cell-based assay to characterize the activity of this compound by assessing its impact on pre-mRNA splicing and cell viability.
Signaling Pathway
The spliceosome is a large and dynamic molecular complex that catalyzes the removal of introns from pre-mRNA transcripts. The process begins with the recognition of the 5' splice site and the branch point sequence within the intron by the U1 and U2 snRNPs, respectively. SF3b, a component of the U2 snRNP, is crucial for the stable association of the U2 snRNP with the pre-mRNA. Inhibitors like pladienolide B and spliceostatin A bind to SF3b, preventing the proper assembly of the spliceosome and stalling it at an early stage. This inhibition leads to the accumulation of unspliced or aberrantly spliced mRNA, which can result in the production of non-functional proteins or trigger nonsense-mediated decay. The cellular stress caused by widespread splicing defects can activate apoptotic pathways, leading to cancer cell death.
Experimental Protocols
This section details the protocols for assessing the effects of this compound on cancer cell lines.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549, or SKOV3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for Splicing Analysis
Objective: To quantify the effect of this compound on pre-mRNA splicing by measuring the levels of unspliced transcripts.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for a target gene (e.g., MCL1, which is known to be affected by spliceosome inhibitors) and a housekeeping gene (e.g., GAPDH). Design one primer pair that amplifies the spliced mRNA (spanning an exon-exon junction) and another pair where one primer is in an intron and the other in an exon to detect unspliced pre-mRNA.
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for 6-24 hours.
-
Isolate total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for spliced and unspliced transcripts of the target gene and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in unspliced pre-mRNA levels.
Experimental Workflow
Data Presentation
The following tables present illustrative quantitative data based on the expected activity of a potent spliceosome inhibitor.
Table 1: Effect of this compound on Cell Viability
| Concentration (nM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 10 | 75 |
| 50 | 40 |
| 100 | 20 |
| 500 | 5 |
Table 2: Relative Quantification of Unspliced MCL1 pre-mRNA
| Concentration (nM) | Fold Change in Unspliced MCL1 pre-mRNA |
| 0 (Vehicle) | 1.0 |
| 10 | 2.5 |
| 50 | 8.0 |
| 100 | 15.0 |
Conclusion
This application note provides a comprehensive framework for a cell-based assay to characterize the activity of this compound as a potential spliceosome inhibitor. The described protocols for cell viability and qRT-PCR analysis of splicing will enable researchers to determine the compound's potency and mechanism of action. The provided data tables and diagrams serve as a guide for data presentation and understanding the underlying biological pathways. Further experiments, such as RNA sequencing for a global analysis of splicing changes and apoptosis assays, can provide a more in-depth characterization of this compound's cellular effects.
References
- 1. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
Application Notes and Protocols for In Vivo Experimental Design of 9-Demethyl FR-901235 and Other Spliceosome Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive guide for the in vivo experimental design and application of 9-Demethyl FR-901235, a derivative of the immunomodulator FR-901235 with reported antitumor activity.[1] Due to the limited specific in vivo data available for this compound, this guide draws upon established methodologies and data from analogous spliceosome inhibitors that target the SF3B1 subunit, a key component of the spliceosome machinery.[2][3][4] Inhibition of SF3B1 disrupts pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.[2] These protocols and notes are intended to serve as a foundational resource for researchers designing preclinical in vivo studies to evaluate the efficacy and mechanism of action of this compound and other related compounds.
Mechanism of Action: Targeting the Spliceosome
This compound and its analogs are believed to exert their antitumor effects by modulating the spliceosome, a large ribonucleoprotein complex responsible for pre-mRNA splicing. The primary target of many such compounds is the SF3B1 protein, a core component of the U2 snRNP. By binding to SF3B1, these inhibitors interfere with the early stages of spliceosome assembly, leading to the accumulation of unspliced pre-mRNA, inhibition of protein translation, and ultimately, cell cycle arrest and apoptosis.
Signaling Pathway Diagram
Caption: Inhibition of the SF3B1 subunit of the spliceosome by compounds like this compound.
Data Presentation: In Vivo Efficacy of Spliceosome Inhibitors
The following tables summarize quantitative data from in vivo studies of various spliceosome inhibitors, which can be used as a reference for designing experiments with this compound.
Table 1: Antitumor Efficacy of Spliceosome Inhibitors in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| E7107 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Mouse | Not Specified | Significant reduction in tumor burden | |
| H3B-8800 | Spliceosome-mutant cancers (e.g., SF3B1 K700E) | Mouse | Orally available | Preferential inhibition of tumor growth | |
| Compound 5 (Synthetic) | Not Specified | Mouse | Not Specified | Demonstrated antitumor efficacy | |
| Pladienolide B | Glioblastoma | Mouse | Not Specified | Reduction in tumor initiation and progression |
Table 2: Survival Benefit of Spliceosome Inhibitors in In Vivo Models
| Compound | Cancer Type | Animal Model | Treatment | Outcome | Reference |
| E7107 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Mouse | E7107 vs. Vehicle | Prolonged mouse survival | |
| E7107 | NALM-6 (B-cell line) with SF3B1-K700E | Mouse | E7107 Treatment | Increased overall survival | |
| Pladienolide B | Glioblastoma | Mouse | SF3B1 Blockade | Prolonged survival |
Experimental Protocols
Protocol 1: Xenograft Tumor Model for Efficacy Assessment
This protocol describes a general workflow for evaluating the antitumor activity of a test compound, such as this compound, in a subcutaneous xenograft model.
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo xenograft study.
Materials:
-
Cancer cell line of interest (e.g., with or without SF3B1 mutations)
-
Immunocompromised mice (e.g., SCID, NOD/SCID, or nude mice)
-
This compound (or other test compound)
-
Vehicle control (e.g., saline, DMSO, corn oil)
-
Positive control (optional, e.g., a known anticancer drug)
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions to achieve the required number of cells for inoculation.
-
Animal Acclimation: Acclimate the mice to the housing facility for at least one week before the start of the experiment.
-
Cell Inoculation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or media) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Prepare the test compound and vehicle control at the desired concentrations.
-
Administer the treatments to the respective groups according to the planned schedule (e.g., daily, twice weekly), route (e.g., intraperitoneal, oral gavage), and dose.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight regularly.
-
Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, after a fixed duration of treatment, or if significant toxicity is observed.
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol outlines the steps to assess the in vivo mechanism of action of the test compound by analyzing changes in downstream biomarkers.
Procedure:
-
Tissue Collection: At the end of the efficacy study, or at specific time points during treatment, collect tumor tissues and other relevant organs from a subset of animals in each group.
-
RNA Extraction and Analysis:
-
Extract total RNA from the collected tumor tissues.
-
Perform reverse transcription-quantitative PCR (RT-qPCR) to analyze the expression levels of unspliced and spliced forms of specific pre-mRNAs known to be affected by spliceosome inhibition.
-
-
Protein Extraction and Western Blotting:
-
Extract total protein from tumor tissues.
-
Perform Western blot analysis to measure the levels of proteins involved in apoptosis (e.g., cleaved PARP, Caspase-3) and cell cycle regulation (e.g., p21, Cyclin B1).
-
Toxicity Assessment:
A preliminary toxicity study is crucial to determine the maximum tolerated dose (MTD) of this compound. This involves administering escalating doses of the compound to non-tumor-bearing mice and monitoring for signs of toxicity, including:
-
Body weight loss
-
Changes in food and water consumption
-
Clinical signs of distress
-
Complete blood counts (CBC)
-
Serum chemistry panels
-
Histopathological analysis of major organs at the end of the study.
The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound and other novel spliceosome inhibitors. While direct experimental data for this compound is limited, the methodologies and comparative data from analogous compounds targeting SF3B1 provide a strong starting point for rigorous preclinical investigation. Careful experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, will be critical in elucidating the therapeutic potential of this class of compounds.
References
- 1. Synthesis and antitumor activity of sulfur-containing 9-anilinoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 4. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-Demethyl FR-901235 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₇ |
| Molecular Weight | 330.29 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and methanol |
Postulated Signaling Pathway
Based on the immunomodulatory activity of the parent compound FR-901235, it is hypothesized that 9-Demethyl FR-901235 may influence T-cell mediated immune responses. A simplified putative signaling pathway is depicted below.
Caption: Putative mechanism of this compound in T-cell activation.
Experimental Protocols
Dose Range Finding Study (Based on Parent Compound FR-901235)
The following protocol is adapted from studies on the parent compound, FR-901235, and is recommended as a starting point for determining the appropriate dosage of this compound.
Objective: To determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range of this compound in a murine model.
Animal Model:
-
Species: BALB/c mice (or other appropriate strain)
-
Age: 6-8 weeks
-
Sex: Female or male (be consistent within the study)
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
Experimental Groups:
-
Group 1: Vehicle control (e.g., DMSO/saline)
-
Group 2-5: this compound at escalating doses (e.g., 0.1, 1, 10, 100 mg/kg). The selection of these starting doses is hypothetical and should be adjusted based on any available in vitro cytotoxicity data.
Administration:
-
Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection. Oral gavage can also be considered depending on the compound's oral bioavailability.
-
Frequency: Daily for 5-14 consecutive days.
-
Volume: 100 µL per 10 g of body weight.
Parameters to Monitor:
-
Toxicity: Body weight (daily), clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in behavior) (daily), mortality (daily).
-
Immunomodulatory Activity (at the end of the treatment period):
-
Splenocyte Proliferation Assay: Spleens are harvested, and splenocytes are isolated. Proliferation in response to mitogens (e.g., Concanavalin A, lipopolysaccharide) is measured using a BrdU or [³H]-thymidine incorporation assay.
-
Delayed-Type Hypersensitivity (DTH) Response: Mice are sensitized with an antigen (e.g., sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH)) at the beginning of the study. At the end of the treatment period, mice are challenged with the same antigen in the footpad. The increase in footpad thickness is measured 24-48 hours later as an indicator of DTH.
-
Experimental Workflow
Caption: Workflow for a dose-range finding study.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Body Weight Changes and Clinical Observations
| Group | Dose (mg/kg) | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| 1 | Vehicle | |||
| 2 | 0.1 | |||
| 3 | 1 | |||
| 4 | 10 | |||
| 5 | 100 |
Table 2: Immunomodulatory Effects
| Group | Dose (mg/kg) | Splenocyte Proliferation (Stimulation Index) | DTH Response (Footpad Swelling, mm) |
| 1 | Vehicle | ||
| 2 | 0.1 | ||
| 3 | 1 | ||
| 4 | 10 | ||
| 5 | 100 |
Conclusion
The provided protocols and guidelines offer a starting framework for investigating the in vivo dosage and efficacy of this compound. As no direct preclinical data for this specific compound is publicly available, a cautious and systematic approach, beginning with a dose-range finding study based on the known immunomodulatory effects of its parent compound, FR-901235, is strongly recommended. Subsequent studies can then be designed to explore its anti-tumor efficacy in relevant xenograft or syngeneic tumor models, further refining the optimal dosing regimen. Careful observation and comprehensive data collection will be crucial for determining the therapeutic potential of this compound.
Application Notes and Protocols: 9-Demethyl FR-901235 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Demethyl FR-901235 is a derivative of the natural immunomodulator FR-901235, first isolated from the endophytic fungus Penicillium sp.[1] While initial reports indicate that this compound possesses antitumor activity, detailed mechanistic studies and comprehensive quantitative data in the public domain are limited. This document provides a potential framework for its application in cancer research, drawing parallels from related compounds and outlining standard experimental protocols for its evaluation.
Hypothesized Mechanism of Action
Based on the known activities of similar natural products and related FR-compounds, it is hypothesized that this compound may exert its antitumor effects through the modulation of pre-mRNA splicing. Dysregulation of splicing is a known hallmark of cancer, leading to the production of oncogenic protein isoforms. Small molecules that interfere with the spliceosome machinery are a promising class of anti-cancer agents.
It is proposed that this compound may target components of the spliceosome, leading to intron retention and the production of aberrant mRNA transcripts. This could trigger cellular stress responses, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Potential Applications in Cancer Research
-
Screening for Anti-cancer Activity: Initial studies would involve screening this compound against a panel of diverse cancer cell lines to determine its cytotoxic and anti-proliferative effects.
-
Mechanism of Action Studies: Investigating the molecular mechanism by which this compound induces cell death, with a focus on its potential role as a splicing modulator.
-
Target Identification and Validation: Identifying the specific cellular targets of this compound within the splicing machinery or other relevant cancer signaling pathways.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.
-
Combination Therapy Studies: Assessing the synergistic or additive effects of this compound when used in combination with standard-of-care chemotherapy agents or targeted therapies.
Data Presentation
Table 1: Illustrative Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC50 (µM) - 48h | IC50 (µM) - 72h |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 2.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.1 | 4.5 |
| A549 | Lung Carcinoma | 12.5 | 7.3 |
| HCT116 | Colon Carcinoma | 6.8 | 3.1 |
| HeLa | Cervical Carcinoma | 9.3 | 5.0 |
| Jurkat | T-cell Leukemia | 2.1 | 0.9 |
Table 2: Illustrative Apoptosis Induction by this compound (Annexin V/PI Staining)
| Cell Line | Treatment (24h) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | Vehicle Control | 2.1 | 1.5 |
| This compound (5 µM) | 25.4 | 8.2 | |
| A549 | Vehicle Control | 3.5 | 2.0 |
| This compound (10 µM) | 30.1 | 12.7 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time points (e.g., 48 and 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well.
-
Incubate for 4 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis
Objective: To analyze the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Cyclin D1, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical relationship of the proposed antitumor action.
References
9-Demethyl FR-901235: A Tool for Investigating Immunomodulation
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
9-Demethyl FR-901235 is a derivative of the known immunomodulator, FR-901235. The parent compound, FR-901235, has demonstrated the ability to restore normal mitogen-induced lymphocyte proliferation and to partially recover impaired delayed-type hypersensitivity in preclinical models.[1] These characteristics suggest that FR-901235 and its derivatives, including this compound, are valuable tools for immunology research, particularly in the study of T-cell function and immunomodulation. Additionally, this compound has been noted for its potential antitumor activity.[1]
The structural modification at the 9-position, a demethylation, may alter the compound's biological activity, potency, or specificity compared to its parent molecule. This makes this compound a particularly interesting tool for dissecting the structure-activity relationships of this class of immunomodulators and for probing the signaling pathways that govern T-cell responses.
This document provides an overview of the potential applications of this compound in immunology research and offers detailed protocols for investigating its effects on T-cell proliferation and cytokine production.
Mechanism of Action (Inferred)
While the precise mechanism of this compound is not fully elucidated in publicly available literature, it is hypothesized to function in a manner similar to other FK506-binding protein (FKBP) ligands. The parent compound, FR-901235, is structurally related to the well-characterized immunosuppressant FK506 (tacrolimus). FK506 exerts its effects by forming a complex with FKBP12, which then binds to and inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for the expression of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2). The ultimate effect is the suppression of T-cell activation and proliferation.
The demethylation at the 9-position in this compound may influence its binding affinity for FKBPs or the subsequent interaction with calcineurin, potentially leading to a modified or more specific immunomodulatory profile.
Caption: Inferred signaling pathway of this compound.
Data Presentation
As a novel research tool, specific quantitative data for this compound is not yet widely published. The following table is provided as a template for researchers to organize their experimental findings when characterizing the immunomodulatory effects of this compound.
| Parameter | Cell Type | Assay Condition | This compound Concentration | Result | Reference (Internal) |
| IC50 / EC50 | Human PBMCs | T-cell Proliferation (anti-CD3/CD28) | e.g., 0.1 nM - 10 µM | e.g., 50 nM | e.g., Exp #001 |
| Murine Splenocytes | T-cell Proliferation (Con A) | e.g., 0.1 nM - 10 µM | |||
| Cytokine Inhibition | Human CD4+ T-cells | IL-2 Production (PMA/Ionomycin) | e.g., 100 nM | e.g., 75% inhibition | e.g., Exp #002 |
| Human CD8+ T-cells | IFN-γ Production (anti-CD3/CD28) | e.g., 100 nM | |||
| Cell Viability | Human PBMCs | 72-hour incubation | e.g., up to 10 µM | e.g., >95% viable | e.g., Exp #003 |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on T-lymphocyte functions.
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol details a method to assess the impact of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon cell division.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
Phosphate Buffered Saline (PBS)
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA), or Concanavalin A (Con A))
-
This compound stock solution (dissolved in DMSO)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 50 µL of the this compound dilutions to the appropriate wells of a 96-well plate.
-
Include vehicle control (DMSO) and unstimulated control wells.
-
Add 50 µL of the T-cell stimulant to the appropriate wells.
-
Add 100 µL of the CFSE-labeled cell suspension to all wells.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and wash with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and examining the histogram of CFSE fluorescence. Proliferating cells will show successive peaks of halved fluorescence intensity.
-
Caption: Workflow for T-Cell Proliferation Assay using CFSE.
Protocol 2: Cytokine Production Assay
This protocol describes how to measure the effect of this compound on the production of key cytokines (e.g., IL-2, IFN-γ, TNF-α) by activated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom culture plates
-
Cytokine-specific ELISA kit (e.g., for human IL-2)
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Isolate and prepare cells as described in Protocol 1 (without CFSE staining).
-
Seed the cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound and add 50 µL to the appropriate wells. Include vehicle and unstimulated controls.
-
Add 50 µL of the T-cell stimulant to the appropriate wells.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will depend on the specific cytokine being measured.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Supernatants can be assayed immediately or stored at -80°C for later analysis.
-
-
ELISA:
-
Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Briefly, this typically involves:
-
Coating a 96-well ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Determine the effect of this compound on cytokine production by comparing the concentrations in the treated wells to the vehicle control.
-
Caption: Workflow for Cytokine Production Assay using ELISA.
This compound represents a promising chemical tool for the investigation of T-cell biology and immunomodulation. Its relationship to the immunomodulator FR-901235 suggests its utility in probing the signaling pathways that control lymphocyte activation, proliferation, and cytokine production. The provided protocols offer a starting point for researchers to characterize the immunological effects of this compound and to explore its potential as a modulator of the immune response in various disease models. As with any research tool, it is recommended that optimal concentrations and experimental conditions be determined empirically for each specific application.
References
Application Notes and Protocols for 9-Demethyl FR-901235
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of 9-Demethyl FR-901235, a potent spliceosome inhibitor. The information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.
Compound Information
This compound is the 9-demethyl derivative of the immunomodulator FR-901235 and is known for its antitumor activity.[1] It functions as a spliceosome inhibitor, targeting a critical component of the cellular machinery responsible for pre-mRNA splicing.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₇ | [1][2] |
| Molecular Weight | 330.29 g/mol | [1][2] |
| CAS Number | 1029520-85-1 | |
| Purity | >95% by HPLC | |
| Appearance | Solid | |
| Long-Term Storage (Solid) | -20°C |
Mechanism of Action: Spliceosome Inhibition
This compound, like its parent compound FR-901235, is believed to exert its biological effects through the inhibition of the spliceosome. The spliceosome is a large and dynamic molecular machine responsible for removing introns from pre-messenger RNA (pre-mRNA), a critical step in gene expression. The primary target of FR-901235 and related compounds is the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP).
By binding to SF3B1, this compound is thought to interfere with the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA. This disruption stalls the assembly of the spliceosome at an early stage, leading to an accumulation of unspliced pre-mRNA and ultimately inhibiting the production of mature mRNA for a subset of genes. This disruption of splicing can trigger downstream cellular responses, including cell cycle arrest and apoptosis, which contribute to its antitumor activity.
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring experimental reproducibility.
Recommended Solvents and Solubility
| Solvent | Known Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution. The final concentration may need to be adjusted based on the specific experimental requirements.
Materials:
-
This compound solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.30 mg of this compound (Molecular Weight = 330.29 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store: Store the aliquoted stock solutions as recommended in the table below.
Storage Conditions for Solutions
| Solution Type | Storage Temperature | Maximum Recommended Storage Duration | Notes |
| Stock Solution in DMSO | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Preferred for longer-term storage. Aliquot and protect from light. |
| Working Solutions (in aqueous media) | 2-8°C | Prepare fresh for each experiment | The stability of this compound in aqueous solutions is unknown. It is highly recommended to prepare working dilutions immediately before use. |
Experimental Protocols
The following are general protocols that can be adapted for use with this compound. It is crucial to determine the optimal concentration and incubation time for each specific cell line and assay.
Experimental Workflow for In Vitro Studies
References
Application Notes and Protocols for HPLC Analysis of 9-Demethyl FR-901235
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Demethyl FR-901235 is a demethylated derivative of the potent immunomodulator FR-901235 (Tacrolimus). As a potential metabolite, impurity, or synthetic intermediate in drug development, a robust and reliable analytical method for its quantification is crucial. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is based on established principles for the analysis of structurally related phenolic compounds and immunosuppressants.
Experimental Protocols
1. Sample Preparation
A standard stock solution of this compound should be prepared in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
For the analysis of this compound in complex matrices, such as biological fluids or reaction mixtures, a sample clean-up and extraction procedure is necessary. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can be adapted.
-
Solid-Phase Extraction (SPE) Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
-
2. HPLC Method
The following HPLC conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the proposed conditions. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 12-15 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway
The parent compound of this compound, FR-901235 (Tacrolimus), exerts its immunosuppressive effects by inhibiting calcineurin. This diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of FR-901235-mediated immunosuppression.
Application Notes and Protocols for Target Identification of 9-Demethyl FR-901235
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Demethyl FR-901235 is a derivative of the natural product FR-901235, an immunomodulator with reported antitumor activity.[1] Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed application notes and protocols for the identification of cellular targets of this compound using chemical proteomics approaches. These methods are based on established techniques for target deconvolution of natural products and are guided by the known activity of similar compounds that modulate pre-mRNA splicing.[2][3][4]
The parent compound, FR-901235, and its analogs like Spliceostatin A, are known to be potent inhibitors of the spliceosome, a large ribonucleoprotein complex responsible for pre-mRNA splicing.[5] These compounds typically target the SF3b subcomplex of the U2 snRNP within the spliceosome. This interaction leads to the inhibition of splicing and subsequent cell cycle arrest and apoptosis, particularly in cancer cells. Given its structural similarity, it is hypothesized that this compound may also function as a splicing modulator by targeting the SF3b complex. The following protocols are designed to test this hypothesis and identify the direct binding partners of this compound in a cellular context.
Signaling Pathway: Pre-mRNA Splicing
Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed from pre-mRNA transcripts, and the coding exons are ligated together to form mature mRNA. This process is carried out by the spliceosome, which assembles stepwise on the pre-mRNA. The SF3b complex, a core component of the U2 snRNP, plays a critical role in recognizing the branch point sequence within the intron, an early and essential step in spliceosome assembly. Inhibition of the SF3b complex by small molecules stalls the splicing process, leading to an accumulation of unspliced pre-mRNA and ultimately, cell death.
Caption: Pre-mRNA splicing pathway and point of inhibition.
Application Notes
Rationale for Chemical Proteomics
Chemical proteomics is a powerful methodology for identifying the protein targets of small molecules directly in a complex biological system. This approach utilizes a chemically modified version of the small molecule, often termed a "probe," to capture its interacting proteins. The captured proteins are then identified using mass spectrometry. For this compound, a biotinylated derivative can be synthesized to serve as an affinity probe. This allows for the selective enrichment of target proteins from cell lysates, providing direct evidence of physical interaction.
Experimental Workflow
The overall workflow for target identification of this compound involves several key stages:
-
Probe Synthesis: A biotin (B1667282) tag is chemically conjugated to this compound via a linker. The position of the linker attachment should be carefully chosen to minimize interference with the compound's binding to its target.
-
Cell Treatment and Lysis: Cancer cell lines, such as those derived from hematologic malignancies known to be sensitive to splicing modulators, are treated with the biotinylated probe. As a negative control, cells are treated with biotin alone. A competition experiment, where cells are co-treated with the probe and an excess of the unmodified this compound, is also performed to ensure the specificity of the interaction. After treatment, cells are lysed to release the proteins.
-
Affinity Purification: The cell lysates are incubated with streptavidin-coated beads, which have a high affinity for biotin. The biotinylated probe, along with its bound proteins, will be captured on the beads.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the beads.
-
Protein Digestion and Mass Spectrometry: The eluted proteins are digested into smaller peptides, typically using trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is used to identify and quantify the proteins that were pulled down by the probe. Proteins that are significantly enriched in the probe sample compared to the control samples are considered potential targets.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of 9-Demethyl FR-901235
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Demethyl FR-901235 is a derivative of the natural product FR-901235, an immunomodulator, and has demonstrated antitumor activity. While its precise mechanism of action is still under investigation, its structural class and observed anti-proliferative effects suggest it may function as a modulator of essential cellular processes. Notably, other complex natural products with antitumor properties, such as FR901464, have been identified as potent inhibitors of the spliceosome, a critical cellular machine responsible for precursor messenger RNA (pre-mRNA) splicing.[1] Dysregulation of splicing is a hallmark of various cancers, making the spliceosome an attractive target for therapeutic development.
These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to investigate its potential as a pre-mRNA splicing inhibitor. The protocols described herein are adapted from established methods for identifying and characterizing small molecule modulators of the spliceosome.
Putative Mechanism of Action: Splicing Modulation
The spliceosome is a large ribonucleoprotein complex that catalyzes the removal of introns from pre-mRNA to generate mature mRNA. A key component of the spliceosome is the Splicing Factor 3b (SF3b) complex, a known target of several natural product anticancer agents.[2] These molecules bind to the SF3B1 subunit, interfering with the early stages of spliceosome assembly and leading to an accumulation of unspliced pre-mRNA.[1] This disruption of splicing can induce cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. Given the antitumor properties of this compound, a primary hypothesis to investigate is its potential to inhibit spliceosome function, possibly through interaction with the SF3b complex.
Caption: Proposed mechanism of this compound as a splicing inhibitor targeting the SF3B1 subunit.
Data Presentation: Comparative Activity of Splicing Inhibitors
The following table summarizes representative quantitative data for known splicing inhibitors that target the SF3b complex. This data can serve as a benchmark for evaluating the potency and cellular effects of this compound.
| Compound | Target | In Vitro Splicing IC50 (nM) | Cell-Based Assay GI50 (nM) | Reference |
| Spliceostatin A | SF3B1 | ~5 | ~0.5-2 | [2] |
| Pladienolide B | SF3B1 | ~20 | ~1-10 | [2] |
| H3B-8800 | SF3B1/SF3b complex | ~15 | ~5-15 | |
| This compound | SF3B1 (Hypothesized) | To be determined | To be determined | N/A |
Experimental Protocols
Primary High-Throughput Screening: In Vitro Splicing Assay
This assay directly measures the effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system using HeLa nuclear extract. A reverse transcription-quantitative PCR (RT-qPCR) based readout allows for a high-throughput format.
Workflow:
Caption: Workflow for the in vitro splicing HTS assay.
Methodology:
-
Reaction Setup: In a 384-well plate, dispense 10 µL of HeLa nuclear extract and 2.5 µL of 10X Splicing Reaction Buffer per well.
-
Compound Addition: Add 1 µL of this compound at various concentrations (e.g., from a compound library plate) or DMSO as a vehicle control.
-
Initiation: Add 1 µL of a radiolabeled or biotinylated pre-mRNA substrate to initiate the splicing reaction.
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
RNA Purification: Stop the reaction and purify the RNA using a high-throughput RNA purification kit.
-
Reverse Transcription: Perform reverse transcription on the purified RNA to generate cDNA.
-
qPCR Analysis: Perform qPCR using primers and a TaqMan® probe that specifically detects the ligated exons of the mature mRNA.
-
Data Analysis: Calculate the splicing efficiency as the amount of mRNA produced. Determine the IC50 value by plotting the percentage of splicing inhibition against the concentration of this compound.
Secondary Assay: Cell-Based Reporter Gene Assay
This assay validates the activity of this compound in a cellular context using a dual-luciferase reporter system that measures changes in alternative splicing.
Workflow:
Caption: Workflow for the cell-based dual-luciferase reporter assay.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) stably transfected with a dual-luciferase splicing reporter construct into 384-well plates.
-
Compound Treatment: Treat the cells with a dilution series of this compound. Include wells with DMSO as a negative control and a known splicing inhibitor (e.g., Pladienolide B) as a positive control.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay manufacturer's protocol.
-
Luciferase Measurement:
-
Add the Firefly luciferase substrate and measure the luminescence.
-
Add the quenching solution and the Renilla luciferase substrate, and measure the luminescence.
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity. A change in this ratio indicates a shift in the alternative splicing of the reporter minigene. Determine the GI50 (concentration for 50% growth inhibition) or EC50 from the dose-response curve.
Target Engagement Assay: SF3B1 Pulldown (Affinity Purification)
To determine if this compound directly interacts with the SF3b complex, an affinity purification experiment can be performed using a biotinylated analog of the compound.
Methodology:
-
Biotinylation: Synthesize a biotinylated version of this compound with a linker that preserves its activity.
-
Lysate Preparation: Prepare nuclear extracts from a relevant cancer cell line.
-
Incubation: Incubate the nuclear extract with the biotinylated this compound or a biotin-only control.
-
Pulldown: Add streptavidin-coated magnetic beads to pull down the biotinylated compound and any interacting proteins.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins and analyze them by Western blotting using an antibody against SF3B1. An enrichment of SF3B1 in the sample incubated with biotinylated this compound compared to the control suggests a direct interaction.
Conclusion
The protocols outlined in these application notes provide a comprehensive strategy for the high-throughput screening and initial mechanistic characterization of this compound as a potential pre-mRNA splicing inhibitor. Positive results from these assays would warrant further investigation into its specific effects on alternative splicing events and its potential as a novel anticancer therapeutic.
References
Application Notes and Protocols for 9-Demethyl FR-901235 Delivery in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Demethyl FR-901235 is a derivative of the immunomodulator FR-901235 and has demonstrated antitumor properties.[1] While detailed cell culture delivery protocols for this compound are not extensively published, this document provides a generalized protocol based on the methodologies used for structurally and functionally related spliceosome inhibitors, such as Meayamycin (B1256378) B, a potent analog of FR901464.[2][3][4][5] These compounds typically target the SF3b complex of the spliceosome, inhibiting pre-mRNA splicing and inducing apoptosis in cancer cells.
Quantitative Data Summary
The following table summarizes the antiproliferative activity of Meayamycin analogs, which can serve as a reference for designing experiments with this compound. The GI50 (half-maximal growth inhibition) values indicate the concentration of the compound required to inhibit the growth of 50% of the cells.
| Cell Line | Compound | GI50 (nM) |
| HCT116 | 2'-Me meayamycin D | 129 ± 14 |
| HCT116 | 3'-Me meayamycin D | 4.8 ± 0.9 |
| SW48 | 2'-Me meayamycin D | 127 ± 15 |
| SW48 | 3'-Me meayamycin D | 4.6 ± 0.7 |
| A549 | 2'-Me meayamycin D | 240 ± 48 |
Data adapted from a study on Meayamycin analogs.
Experimental Protocols
This section provides a detailed methodology for the preparation and delivery of this compound into a cell culture system.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Selected cancer cell line (e.g., HCT116, A549, MCF-7)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader for viability assays (e.g., MTT or CellTiter-Glo)
Protocol for Determining Antiproliferative Activity:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is recommended to perform a broad range of concentrations initially (e.g., 1 nM to 10 µM) to determine the effective range.
-
The final DMSO concentration in the culture medium should be kept below 0.1% to minimize solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO) in the experiment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell line and the specific experimental goals.
-
-
Cell Viability Assay (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the GI50 value using a non-linear regression analysis.
-
Visualizations
Signaling Pathway: Inhibition of Spliceosome by FR-901235 Analogs
Caption: Mechanism of spliceosome inhibition by FR-901235 analogs.
Experimental Workflow for Determining Antiproliferative Activity
Caption: Workflow for assessing antiproliferative activity.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Meayamycin B | CymitQuimica [cymitquimica.com]
- 3. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Meayamycin inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 9-Demethyl FR-901235 Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Demethyl FR-901235. The information provided is intended to address common solubility challenges and offer guidance on effective enhancement strategies.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is readily soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO)[1]. However, its aqueous solubility is low, which is a common characteristic for complex polyketide natural products. For many experimental purposes, preparing a concentrated stock solution in DMSO is a common starting point.
Q2: Why is my this compound precipitating in my aqueous buffer?
A2: Precipitation in aqueous solutions is a strong indicator of the compound's low aqueous solubility. This often occurs when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer. The organic solvent concentration is lowered significantly, causing the compound to fall out of solution.
Q3: What are the general approaches to improve the solubility of hydrophobic compounds like this compound?
A3: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications[2][3][4]:
-
Physical Modifications: These methods alter the physical properties of the drug substance to improve dissolution. Common techniques include:
-
Particle size reduction (micronization, nanosuspension)[3]
-
Modification of the crystal habit (polymorphs, solvates)
-
Solid dispersions
-
Complexation (e.g., with cyclodextrins)
-
-
Chemical Modifications: These approaches involve altering the molecular structure or the formulation environment. Examples include:
-
Use of co-solvents
-
pH adjustment for ionizable compounds
-
Salt formation
-
Prodrug synthesis
-
Troubleshooting Guides
Issue: Compound Precipitation Upon Dilution in Aqueous Media
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The percentage of the organic co-solvent (like DMSO) is too low to maintain solubility.
Troubleshooting Steps:
-
Decrease the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if the experimental design allows.
-
Increase Co-solvent Concentration: If permissible for your experimental system, slightly increase the final concentration of the organic co-solvent. Be mindful of potential solvent toxicity in cell-based assays.
-
Use a Formulation Approach: For in vivo or cell-based assays where co-solvent concentrations must be minimized, consider a formulation strategy to improve solubility. See the experimental protocols below for preparing a solid dispersion.
-
Sonication: Gentle sonication of the final solution can sometimes help to re-dissolve small amounts of precipitate and create a temporary, more homogenous suspension.
Issue: Inconsistent Results in Biological Assays
Possible Cause: Poor solubility can lead to inconsistent concentrations of the active compound in your assays. The compound may be precipitating over time, leading to variable effective concentrations.
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation.
-
Prepare Fresh Dilutions: Prepare fresh dilutions from your stock solution immediately before use. Avoid storing highly diluted aqueous solutions for extended periods.
-
Solubility Enhancement: Implement a solubility enhancement technique to ensure the compound remains in solution throughout the experiment.
-
Assay Validation: When using a new formulation, validate that the excipients used (e.g., polymers in a solid dispersion) do not interfere with your assay.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the aqueous solubility of this compound. The table below summarizes its known solubility in organic solvents.
| Solvent | Solubility | Reference |
| Methanol | Soluble | |
| DMSO | Soluble |
Experimental Protocols
Protocol: Preparation of a this compound Solid Dispersion using the Solvent Evaporation Method
This protocol describes a common method to improve the solubility and dissolution rate of a hydrophobic compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or another suitable hydrophilic polymer
-
Methanol (or another suitable volatile solvent in which both the compound and polymer are soluble)
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
-
Sieve
Methodology:
-
Dissolution: Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed on the inside of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film from the flask. Gently grind the solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization (Optional but Recommended):
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to the unformulated compound in an aqueous buffer.
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of the compound within the polymer matrix.
-
X-ray Powder Diffraction (XRPD): To assess the crystallinity of the compound in the solid dispersion.
-
Visualizations
Signaling Pathway: T-Cell Activation and Immunosuppression
FR-901235 and its analogs are known for their immunomodulatory effects. A common mechanism of immunosuppression involves the inhibition of T-cell activation. The following diagram illustrates a simplified T-cell activation pathway and potential points of inhibition by an immunosuppressive agent.
Caption: Simplified T-cell activation pathway and points of inhibition.
Experimental Workflow: Solid Dispersion Preparation
The following diagram outlines the workflow for preparing a solid dispersion to enhance the solubility of this compound.
Caption: Workflow for solid dispersion preparation.
Logical Relationship: Troubleshooting Solubility Issues
This diagram illustrates a logical approach to troubleshooting solubility problems with this compound.
Caption: Troubleshooting logic for solubility issues.
References
Technical Support Center: Optimizing 9-Demethyl FR-901235 Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of 9-Demethyl FR-901235. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for this compound?
A1: While direct studies on this compound are limited, it is the 9-demethyl derivative of FR-901235. Compounds in the FR-901235 family, such as FR901464, are known to be potent inhibitors of the spliceosome.[1] These molecules typically target the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 snRNP in the spliceosome.[1][2] Inhibition of SF3B1 stalls spliceosome assembly, leading to an accumulation of pre-mRNA and alterations in downstream gene expression.[3] Therefore, it is hypothesized that this compound acts as a spliceosome inhibitor by targeting the SF3B1 complex.
Q2: How do I determine the optimal treatment duration for this compound in my cell line?
A2: The optimal treatment duration is cell-line specific and depends on the experimental endpoint. A time-course experiment is the most effective method for determination. We recommend treating your cells with a predetermined optimal concentration of this compound for a range of time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The ideal duration will be the time point that yields the most robust and reproducible effect on your endpoint of interest with minimal off-target effects.
Q3: What are the expected cellular effects of this compound treatment over time?
A3: As a putative spliceosome inhibitor, treatment with this compound is expected to result in a time-dependent accumulation of unspliced pre-mRNA and a corresponding decrease in mature mRNA transcripts for many genes.[3] This can lead to downstream effects such as cell cycle arrest, apoptosis, and changes in the expression of specific protein isoforms. The kinetics of these effects will vary depending on the gene and cell type. For example, inhibition of splicing can be observed in as little as 30 minutes to a few hours, while effects on cell viability may require longer incubation times (24-72 hours).
Q4: Should I be concerned about the stability of this compound in culture media over longer incubation times?
A4: The stability of any compound in culture media is a valid concern. For longer experiments, it is advisable to perform a medium change with freshly prepared this compound at regular intervals (e.g., every 24 hours) to ensure a consistent concentration. Alternatively, stability can be assessed by incubating the compound in media for the duration of the experiment and then testing its activity in a short-term assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on splicing or cell viability. | 1. Suboptimal treatment duration: The incubation time may be too short to induce a measurable effect. 2. Incorrect concentration: The concentration of this compound may be too low. 3. Cell line resistance: The cell line may be insensitive to spliceosome inhibition. | 1. Perform a time-course experiment with longer incubation periods (e.g., up to 72 hours). 2. Perform a dose-response experiment to determine the optimal concentration. 3. Try a different cell line known to be sensitive to SF3B1 inhibitors. |
| High levels of cell death even at short time points. | 1. Excessive concentration: The concentration of this compound may be too high, leading to rapid toxicity. 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Reduce the concentration of this compound. 2. Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤ 0.1%). |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell confluence or passage number can affect drug sensitivity. 2. Inconsistent drug preparation: The compound may not be fully dissolved or may have degraded. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare fresh stock solutions of this compound for each experiment and ensure complete dissolution. |
| Unexpected changes in gene expression unrelated to splicing. | 1. Off-target effects: At high concentrations or long incubation times, the compound may have effects independent of spliceosome inhibition. | 1. Use the lowest effective concentration and shortest effective treatment duration. 2. Validate key findings using a different spliceosome inhibitor with a distinct chemical structure. |
Experimental Protocols & Data Presentation
Protocol 1: Time-Course Analysis of Splicing Inhibition
This protocol outlines a method to determine the optimal treatment duration by measuring the accumulation of unspliced pre-mRNA.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Treatment: Treat cells with a predetermined optimal concentration of this compound for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
RNA Extraction: At each time point, harvest the cells and extract total RNA using a standard protocol.
-
Reverse Transcription and qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers that specifically amplify the unspliced pre-mRNA and the mature mRNA of a target gene known to be affected by spliceosome inhibitors (e.g., MCL1, BCL2L1).
-
Data Analysis: Calculate the ratio of pre-mRNA to mRNA at each time point, normalized to the 0-hour time point.
Table 1: Hypothetical Time-Course of Splicing Inhibition of MCL1 Gene
| Treatment Duration (hours) | Pre-mRNA/mRNA Ratio (Fold Change) |
| 0 | 1.0 |
| 2 | 2.5 |
| 4 | 5.8 |
| 8 | 12.3 |
| 12 | 15.1 |
| 24 | 14.5 |
Protocol 2: Cell Viability Assay
This protocol assesses the effect of treatment duration on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of concentrations of this compound for different durations (e.g., 24, 48, 72 hours).
-
Viability Assessment: At the end of each incubation period, add a viability reagent (e.g., MTT, resazurin) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control for each time point.
Table 2: Hypothetical IC50 Values at Different Treatment Durations
| Treatment Duration (hours) | IC50 (nM) |
| 24 | 50.2 |
| 48 | 25.8 |
| 72 | 12.5 |
Visualizations
References
Technical Support Center: 9-Demethyl FR-901235 Cytotoxicity Assessment
This technical support guide provides troubleshooting advice and frequently asked questions for researchers evaluating the cytotoxicity of 9-Demethyl FR-901235, a derivative of the immunomodulator FR-901235 with potential antitumor activity.[1] As a likely inhibitor of the SF3B1 splicing factor, its mechanism of action is presumed to involve the disruption of RNA splicing, leading to cancer cell death.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension and accurate cell counting before seeding plates. Use a multichannel pipette for dispensing cells to minimize well-to-well variation. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation. | Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). | |
| No significant cytotoxicity observed at expected concentrations. | The selected cell line may be resistant. | Test a panel of different cancer cell lines, including those with known SF3B1 mutations, which may exhibit increased sensitivity.[4] |
| Insufficient incubation time. | As an SF3B1 inhibitor, the cytotoxic effects of this compound may be delayed.[4] Extend the incubation period (e.g., 48, 72, or 96 hours) to allow for the accumulation of mis-spliced mRNA and subsequent apoptosis. | |
| The compound may have degraded. | Prepare fresh stock solutions of this compound for each experiment. Store the compound as recommended by the manufacturer, protected from light and moisture. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. CellTiter-Glo). | Different assays measure different cellular parameters. | MTT assays measure metabolic activity, which may not always correlate directly with cell viability. Assays like CellTiter-Glo, which measure ATP levels, or trypan blue exclusion, which assesses membrane integrity, can provide a more direct measure of cell death. Consider using a multi-parametric approach. |
| Unexpected toxicity in control (vehicle-treated) cells. | High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the vehicle is below the toxic threshold for your specific cell line. Run a vehicle-only control to determine its effect on cell viability. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: While direct studies on this compound are limited, its parent compound, FR-901235, and other similar molecules are known to be potent inhibitors of the SF3B1 protein, a core component of the spliceosome. Inhibition of SF3B1 disrupts pre-mRNA splicing, leading to an accumulation of aberrant transcripts, which can trigger apoptosis and cell death, particularly in cancer cells with existing splicing dysregulation.
Q2: Which cell lines are most likely to be sensitive to this compound?
A2: Cancer cell lines with mutations in splicing factor genes, particularly SF3B1, are often hypersensitive to SF3B1 inhibitors. This includes certain leukemias (AML, CLL, T-ALL), myelodysplastic syndromes (MDS), and some solid tumors like uveal melanoma and breast cancer. It is recommended to screen a panel of cell lines, including those with and without SF3B1 mutations, to determine the sensitivity profile.
Q3: What is a typical concentration range to test for cytotoxicity?
A3: For initial screening, a broad concentration range is recommended, for example, from 0.1 nM to 10 µM. Based on the activity of other SF3B1 inhibitors, significant cytotoxicity can be expected in the nanomolar to low micromolar range in sensitive cell lines.
Q4: How long should I incubate the cells with the compound?
A4: The cytotoxic effects of splicing modulators can be time-dependent. It is advisable to perform time-course experiments, with typical endpoints at 24, 48, and 72 hours. Some studies have shown that longer incubation times may be necessary to observe maximal effects.
Q5: Can this compound be used in combination with other drugs?
A5: Yes, SF3B1 inhibitors have shown synergistic effects when combined with other anticancer agents, such as BCL2 inhibitors (e.g., venetoclax), PARP inhibitors, and chemotherapeutic drugs. Combination therapies can enhance cytotoxicity and potentially overcome drug resistance.
Experimental Protocols
Standard Cytotoxicity (IC50) Determination using MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, optimized for each cell line) in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Quantitative Data Summary
The following table summarizes representative IC50 values for various SF3B1 inhibitors in different cancer cell lines, which can serve as a reference for expected potencies when testing this compound.
| SF3B1 Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| H3B-8800 | K562 (SF3B1-mutant) | Chronic Myelogenous Leukemia | < 10 |
| H3B-8800 | NALM-6 (SF3B1-wildtype) | Acute Lymphoblastic Leukemia | ~50 |
| E7107 | MOLM-13 | Acute Myeloid Leukemia | ~5 |
| Pladienolide B | HeLa | Cervical Cancer | ~1 |
| FD-895 | Primary AML cells | Acute Myeloid Leukemia | Dose-dependent inhibition (up to 80%) |
Note: These values are approximations gathered from various studies on SF3B1 inhibitors and should be used as a general guide.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Proposed mechanism of action for this compound via SF3B1 inhibition.
References
Minimizing off-target effects of 9-Demethyl FR-901235
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Demethyl FR-901235, a potent modulator of pre-mRNA splicing.
Disclaimer
This compound is a derivative of the immunomodulator FR-901235 and is known to possess antitumor activity.[1] Like its parent compound and other related molecules such as Spliceostatin A, it is understood to function by inhibiting the SF3b complex within the spliceosome.[2][3][4] Direct experimental data on the off-target effects of this compound is limited. Therefore, this guide leverages data from closely related and well-characterized SF3b inhibitors to provide practical advice. Researchers should validate these recommendations within their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is presumed to act as an inhibitor of the SF3b complex, a core component of the U2 snRNP in the spliceosome.[2] By binding to SF3b, it interferes with the recognition of the branch point sequence in pre-mRNA, leading to the modulation of splicing. This inhibition can result in aberrant splicing events such as exon skipping and intron retention, ultimately leading to the production of non-functional mRNA transcripts and cell death in sensitive cell lines.
Q2: What are the expected on-target effects of this compound?
A2: The primary on-target effect is the alteration of pre-mRNA splicing patterns. This can be observed as an increase in specific splice variants, often leading to the downregulation of the canonical gene product. A common consequence in cancer cells is the induction of apoptosis or cell cycle arrest due to the altered splicing of key regulatory genes.
Q3: What are potential off-target effects?
A3: Off-target effects of splicing modulators can arise from the global disruption of splicing, affecting genes that are not the intended therapeutic targets. This can lead to cellular toxicity and confounding experimental results. While specific off-target effects for this compound are not well-documented, general off-target effects of SF3b inhibitors can include widespread changes in gene expression and unintended cellular stress responses.
Q4: How can I minimize off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose Titration: Use the lowest effective concentration of this compound. A dose-response experiment is highly recommended to identify the optimal concentration that modulates the target of interest without causing excessive global splicing disruption.
-
Time-Course Experiments: Limit the duration of exposure to the compound. Short-term treatments may be sufficient to observe on-target effects while minimizing broader off-target consequences.
-
Use of Appropriate Controls: Always include vehicle-treated controls (e.g., DMSO) to accurately assess the compound's effects.
-
Orthogonal Validation: Confirm key findings using an alternative method, such as siRNA-mediated knockdown of the target gene, to ensure the observed phenotype is a direct result of on-target activity.
Troubleshooting Guides
Guide 1: Inconsistent or No On-Target Splicing Modulation
| Observed Problem | Potential Cause | Recommended Solution |
| No change in the splicing pattern of the target gene. | Compound Inactivity: Degradation of this compound due to improper storage or handling. | Ensure the compound is stored at the recommended temperature (typically -20°C or -80°C) and protected from light. Prepare fresh dilutions from a stock solution for each experiment. |
| Suboptimal Concentration: The concentration used is too low to elicit a response in your specific cell line or experimental system. | Perform a dose-response experiment with a wider range of concentrations. | |
| Cell Line Resistance: The target gene in your chosen cell line may not be sensitive to splicing modulation by SF3b inhibitors. | Test the compound in a known sensitive cell line as a positive control. Consider using a different cell line if necessary. | |
| Incorrect Assay Timing: The on-target splicing event may occur at a different time point than assayed. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time point for observing the desired splicing change. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell confluency, passage number, or serum batch can affect cellular responses. | Standardize cell culture conditions. Ensure cells are seeded at the same density and used within a consistent range of passage numbers. |
| Pipetting Errors: Inaccurate dilution or addition of the compound. | Calibrate pipettes regularly and use precise pipetting techniques. |
Guide 2: High Cellular Toxicity or Suspected Off-Target Effects
| Observed Problem | Potential Cause | Recommended Solution |
| Widespread cell death observed at concentrations intended for on-target modulation. | High Compound Concentration: The concentration used is too high, leading to global splicing disruption and general cytotoxicity. | Perform a dose-response curve to determine the IC50 value and use concentrations at or below this value for mechanistic studies. |
| Prolonged Exposure: Continuous exposure to the compound leads to the accumulation of off-target effects. | Reduce the incubation time. A shorter treatment may be sufficient to observe the desired on-target effect with less toxicity. | |
| Changes in the expression of genes unrelated to the intended target. | Global Splicing Inhibition: SF3b is a core splicing factor, and its inhibition can have widespread effects on the transcriptome. | Use RNA-sequencing to profile global changes in splicing and gene expression at different concentrations and time points. This can help distinguish on-target from off-target effects. |
| Activation of Cellular Stress Pathways: Off-target effects can induce stress responses that confound the interpretation of results. | Monitor markers of cellular stress (e.g., heat shock proteins, DNA damage response) to assess the level of off-target stress. |
Quantitative Data
Due to the limited availability of specific data for this compound, the following table provides illustrative IC50 values for related SF3b inhibitors to guide experimental design. Researchers should determine the specific IC50 for this compound in their system.
Table 1: Illustrative IC50 Values for SF3b Inhibitors in Various Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| E7107 | Nalm-6 (B-cell leukemia) | Cell Viability | < 15 | |
| E7107 | HEL (Erythroleukemia) | Cell Viability | 60.2 ± 2.9 | |
| Pladienolide B | HEK293T | Cell Viability | Not cytotoxic | |
| Pladienolide B | Cancer Cell Lines | Cell Cycle Arrest/Apoptosis | 100 - 1000 |
Experimental Protocols
Protocol 1: Assessment of On-Target Splicing Modulation by RT-qPCR
This protocol allows for the quantification of specific splice variants of a target gene.
-
Cell Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
-
qPCR Primer Design:
-
Design primers to specifically amplify the different splice isoforms of your gene of interest. This can be achieved by designing primers that span exon-exon junctions unique to each isoform.
-
-
Real-Time qPCR:
-
Perform qPCR using a SYBR Green or probe-based master mix.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Use the ΔΔCt method to calculate the relative expression of each splice variant.
-
Protocol 2: Whole-Transcriptome Analysis of Splicing by RNA-Sequencing
This protocol provides a global view of the effects of this compound on splicing.
-
Cell Treatment and RNA Extraction:
-
Follow steps 1 and 2 from Protocol 1, using an optimal concentration of this compound determined from preliminary experiments.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality total RNA using a kit that includes poly(A) selection or ribosomal RNA depletion.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use bioinformatics tools (e.g., rMATS, MAJIQ) to identify and quantify alternative splicing events (e.g., exon skipping, intron retention).
-
Perform differential gene expression analysis to identify genes whose overall expression is affected by the treatment.
-
Visualizations
Caption: Experimental workflow for characterizing the effects of this compound.
Caption: Simplified signaling pathway of SF3b inhibition.
References
9-Demethyl FR-901235 stability in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Demethyl FR-901235.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, it is recommended to keep the compound at -20°C.[1]
Q2: How should I prepare stock solutions of this compound?
It is advisable to prepare a high-concentration stock solution in a suitable organic solvent like DMSO. This stock solution can then be diluted to the final working concentration in the desired aqueous buffer or cell culture medium. To avoid potential solvent-induced effects in cellular assays, the final concentration of DMSO should be kept low (typically below 0.5%).
Q3: What is the known stability of this compound in aqueous solutions?
Q4: How can I assess the stability of this compound in my experimental setup?
A preliminary stability assessment can be conducted by preparing a solution of the compound at a known concentration in your buffer of interest. Aliquots of this solution should be incubated under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), samples can be analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time indicates degradation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of the compound in aqueous buffer or media. | The concentration of this compound exceeds its solubility limit in the aqueous solution. | - Ensure the final concentration is within the solubility range. - When diluting the DMSO stock solution, add it to the aqueous buffer slowly while vortexing to aid dissolution. - Consider using a co-solvent if compatible with your experimental system. |
| Inconsistent or lower-than-expected biological activity. | The compound may be degrading in the aqueous experimental medium, especially at 37°C. | - Prepare fresh working solutions from a frozen stock solution immediately before each experiment. - Minimize the time the compound spends in aqueous solution at 37°C before the assay. - Perform a stability test under your specific assay conditions to determine the degradation rate. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | These may be degradation products of this compound. | - Characterize the degradation products using mass spectrometry to understand the degradation pathway. - Adjust buffer pH or storage conditions to minimize degradation. For example, acidic conditions may slow down hydrolysis. |
Stability Data (Illustrative Example)
As specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how stability data might be presented. Researchers should generate their own data based on their specific experimental conditions.
| Solvent/Buffer System | Temperature (°C) | Time (hours) | % Remaining (Illustrative) |
| DMSO | 25 | 48 | >99% |
| Methanol | 25 | 48 | >99% |
| Phosphate Buffered Saline (PBS), pH 7.4 | 37 | 0 | 100% |
| 2 | 95% | ||
| 4 | 90% | ||
| 8 | 82% | ||
| 24 | 65% | ||
| Acetate Buffer, pH 5.0 | 37 | 0 | 100% |
| 2 | 98% | ||
| 4 | 96% | ||
| 8 | 93% | ||
| 24 | 85% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using HPLC.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the working solution into multiple vials. Incubate these vials at the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
-
Quenching: Immediately stop any further degradation by adding an equal volume of cold acetonitrile (B52724) or methanol. This will also precipitate any proteins in the buffer.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the absorbance at a wavelength appropriate for this compound.
-
Data Analysis: Quantify the peak area corresponding to this compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 time point.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Mechanism of action for HDAC inhibitors like this compound.
References
Troubleshooting 9-Demethyl FR-901235 assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Demethyl FR-901235 and related spliceosome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product that functions as a potent spliceosome inhibitor. It is a derivative of the immunomodulator FR-901235 and exhibits anti-tumor activity.[1] Its mechanism of action involves binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. This binding event interferes with the early stages of spliceosome assembly, preventing the proper recognition of the branch point sequence in the pre-mRNA intron.[2] Consequently, this stalls the splicing process, leading to an accumulation of unspliced pre-mRNA and inhibition of gene expression.
Q2: What are the expected IC50 values for this compound and its analogs in different assays?
The half-maximal inhibitory concentration (IC50) for this compound and its analogs can vary significantly depending on the assay type (e.g., in vitro splicing vs. cell-based cytotoxicity) and the specific cell line used. Below is a summary of reported IC50 values for the closely related and well-characterized spliceosome inhibitor, Pladienolide B, which can serve as a reference.
| Compound | Assay Type | System | IC50 (µM) |
| Pladienolide B | In Vitro Splicing | HeLa Nuclear Extract | 0.1 |
| Pladienolide B | Cell Viability | HEK293T Cells | Not cytotoxic up to 10 µM |
| Pladienolide B | Cell Viability | HeLa Cells | Potent (exact value varies with assay conditions) |
| Herboxidiene | In Vitro Splicing | HeLa Nuclear Extract | 0.1 |
| Spliceostatin A | In Vitro Splicing | HeLa Nuclear Extract | Potent (sub-micromolar) |
Note: The cytotoxicity of spliceosome inhibitors is highly cell-line dependent.[3]
Troubleshooting Guides
In Vitro Splicing Assays
Q3: I am observing low or no splicing inhibition in my in vitro splicing assay. What are the possible causes and solutions?
| Potential Cause | Recommended Solution |
| Inactive Compound | - Ensure proper storage of this compound (typically at -20°C or -80°C). - Prepare fresh dilutions from a stock solution in anhydrous DMSO. |
| Suboptimal HeLa Nuclear Extract | - Use a fresh batch of HeLa nuclear extract or prepare it fresh. - Avoid repeated freeze-thaw cycles of the extract.[4] |
| Incorrect Splicing Conditions | - Optimize reaction conditions, including MgCl2 and KCl concentrations. - Ensure the incubation temperature is optimal (typically 30°C for mammalian extracts).[5] |
| Weak Splicing Substrate | - Use a pre-mRNA substrate with strong splicing signals. - Consider using a different mini-gene construct. |
Q4: My in vitro splicing assay shows high background and smeared bands on the gel. How can I resolve this?
| Potential Cause | Recommended Solution |
| Poor Quality pre-mRNA | - Purify the in vitro transcribed pre-mRNA using denaturing PAGE to ensure it is full-length and free of contaminants. - Use fresh reagents for the in vitro transcription reaction. |
| Contaminated Reagents | - Use fresh, RNase-free buffers and reagents. |
| Suboptimal Gel Electrophoresis | - Ensure the denaturing polyacrylamide gel is properly prepared and run. - Optimize the electrophoresis conditions (voltage, run time). |
Experimental Protocols
Detailed Methodology for In Vitro Splicing Assay
This protocol is adapted from standard procedures for analyzing pre-mRNA splicing in HeLa nuclear extract.
-
Reaction Setup:
-
On ice, prepare a master mix containing the following components (final concentrations): 60 mM potassium glutamate, 2 mM magnesium acetate, 2 mM ATP, 5 mM creatine (B1669601) phosphate, and 0.05 mg/ml tRNA.
-
Add 50% (v/v) HeLa nuclear extract to the master mix.
-
In separate tubes, aliquot the master mix and add either this compound (at various concentrations) or DMSO (vehicle control).
-
Initiate the reaction by adding 32P-labeled pre-mRNA substrate (approximately 10 nM).
-
-
Incubation:
-
Incubate the reactions at 30°C for 90 minutes.
-
-
RNA Extraction:
-
Stop the reaction by adding a splicing stop solution (containing proteinase K).
-
Perform phenol-chloroform extraction followed by ethanol (B145695) precipitation to purify the RNA.
-
-
Analysis:
-
Resuspend the RNA pellet in loading buffer.
-
Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA bands by autoradiography.
-
Quantify the bands corresponding to pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition.
-
Visualizations
Signaling Pathway of Spliceosome Assembly and Inhibition
Caption: Spliceosome assembly pathway and the point of inhibition by this compound.
Experimental Workflow for a Cell-Based Viability Assay
Caption: A typical experimental workflow for determining the IC50 of this compound.
Logical Relationship for Troubleshooting High Background in an In Vitro Splicing Assay
References
Technical Support Center: Enhancing the In Vivo Bioavailability of 9-Demethyl FR-901235
Welcome to the technical support center for researchers working with 9-Demethyl FR-901235. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a derivative of the immunomodulator FR-901235 and is known for its potential antitumor activity as a histone deacetylase (HDAC) inhibitor.[1][2] Like many natural product-derived compounds, it may exhibit poor aqueous solubility and/or low membrane permeability, which can significantly limit its oral bioavailability and therapeutic efficacy in vivo. Optimizing bioavailability is crucial for achieving desired therapeutic outcomes.[3][4]
Q2: What are the initial steps to consider if I suspect low bioavailability of this compound in my animal model?
If you observe lower than expected efficacy or plasma concentrations of this compound, consider the following initial steps:
-
Physicochemical Characterization: Confirm the solubility of your compound in aqueous buffers at different pH values. Poor solubility is a common reason for low oral bioavailability.
-
Formulation Assessment: Evaluate the formulation used for administration. A simple suspension in an aqueous vehicle may not be sufficient for a poorly soluble compound.
-
In Vitro Permeability Assays: Conduct experiments like the Parallel Artificial Membrane Permeability Assay (PAMPA) or use Caco-2 cell monolayers to assess its membrane permeability.
-
Pilot Pharmacokinetic (PK) Study: A small-scale PK study with intravenous (IV) and oral (PO) administration can help determine the absolute bioavailability and identify if the issue is with absorption or other factors like rapid metabolism.
Q3: What are some common formulation strategies to enhance the bioavailability of compounds like this compound?
Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[5] These include:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve its dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can improve solubility and absorption.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility in water.
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations between individual animals.
-
Possible Cause: Inconsistent dosing, variability in food and water intake, or issues with the formulation's stability and homogeneity.
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure accurate and consistent administration volumes and techniques for all animals.
-
Control for Fed/Fasted State: Standardize the feeding schedule of the animals, as food can significantly impact the absorption of many drugs.
-
Improve Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. Consider using a solution or a more sophisticated formulation like a microemulsion for better dose uniformity.
-
Evaluate Formulation Stability: Confirm that the compound does not degrade in the dosing vehicle over the duration of the experiment.
-
Problem 2: Low oral bioavailability despite trying a simple formulation enhancement (e.g., co-solvent).
-
Possible Cause: The low bioavailability may be due to poor membrane permeability or significant first-pass metabolism in the gut wall or liver, in addition to poor solubility.
-
Troubleshooting Steps:
-
Assess Permeability: Use in vitro models like Caco-2 cells to determine if the compound is a substrate for efflux transporters (e.g., P-glycoprotein).
-
Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to assess the extent of first-pass metabolism.
-
Consider Permeation Enhancers: If permeability is low, explore the use of safe and approved permeation enhancers in your formulation.
-
Inhibit Efflux Transporters: Co-administration with a known P-glycoprotein inhibitor (e.g., verapamil, though use with caution and appropriate controls) in preclinical models can help determine the role of efflux in limiting absorption.
-
Quantitative Data Summary
The following tables provide hypothetical but representative data that researchers might generate during their investigation into the bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Dose in Rodents (Example Data)
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) - Aqueous Suspension | Oral (PO) Administration (10 mg/kg) - SEDDS Formulation |
| Cmax (ng/mL) | 1500 | 50 | 450 |
| Tmax (h) | 0.1 | 1.0 | 0.5 |
| AUC (0-t) (ng*h/mL) | 2500 | 125 | 1800 |
| Half-life (t1/2) (h) | 2.5 | 2.8 | 2.6 |
| Absolute Bioavailability (%) | 100 | 5 | 72 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.
Table 2: In Vitro Solubility of this compound in Different Media (Example Data)
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate Buffered Saline (pH 7.4) | < 1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 25 |
| 0.5% (w/v) Sodium Lauryl Sulfate | 50 |
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Mice
-
Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into two groups: Intravenous (IV) and Oral (PO) administration.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
IV Group: Administer this compound at 1 mg/kg via the tail vein. The compound should be dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
PO Group: Administer this compound at 10 mg/kg via oral gavage using the formulation being tested (e.g., aqueous suspension or SEDDS).
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using appropriate software.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the test compound (this compound) to the apical (A) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (B) side.
-
To assess efflux, also perform the experiment in the B-to-A direction.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Visualizations
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9-Demethyl FR-901235 Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Demethyl FR-901235. The information provided is intended to help anticipate and resolve potential issues related to the formation of degradation products during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a synthetic compound often used as an impurity standard in the synthesis of other drugs.[1] It is also known to be a metabolite of FR-900520 and has been noted for its potential antitumor activity.[2]
Q2: What are the known metabolic pathways for this compound?
A2: The primary known metabolic pathway for this compound is hydrolysis in the liver, mediated by esterase enzymes.[1]
Q3: What are the likely degradation pathways for this compound under experimental conditions?
A3: Based on its chemical structure, which contains aldehyde and phenol (B47542) functional groups, this compound is susceptible to degradation through oxidation and pH-mediated reactions. The aldehyde groups can be oxidized to carboxylic acids, while the phenol groups are also prone to oxidation, potentially leading to the formation of quinone-like structures. Extreme pH conditions may catalyze these oxidative processes or lead to other rearrangements.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is recommended to use freshly prepared solutions and to avoid exposure to strong oxidizing agents, high temperatures, and extreme pH conditions. Samples should be protected from light, and the use of antioxidants in the solvent system may be considered. Storage of stock solutions should be at low temperatures, and the stability in the chosen solvent should be verified.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound due to oxidative stress. | 1. Prepare solutions fresh before use. 2. De-gas solvents to remove dissolved oxygen. 3. Consider adding a small amount of an antioxidant (e.g., BHT) to the sample solvent. 4. Ensure sample vials are properly sealed. |
| Loss of parent compound peak intensity over time | Instability of the compound in the chosen solvent or at the storage temperature. | 1. Perform a time-course stability study in the analytical solvent. 2. Store stock solutions and samples at a lower temperature (e.g., -20°C or -80°C). 3. Evaluate the stability of the compound in different solvents to find a more suitable one. |
| Inconsistent analytical results between experiments | Variability in experimental conditions leading to different degradation profiles. | 1. Strictly control pH, temperature, and light exposure during sample preparation and analysis. 2. Use a standardized and detailed experimental protocol. 3. Ensure all reagents and solvents are of high purity and from the same batch if possible. |
| Formation of colored byproducts in solution | Potential formation of quinone-like oxidation products. | 1. Minimize exposure to air and light. 2. Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is highly sensitive. 3. Analyze the colored solution by UV-Vis spectroscopy to characterize the chromophore. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see below).
-
Use a mass spectrometer in conjunction with HPLC (LC-MS) to identify the mass of the degradation products.
-
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Logical Workflow for Degradation Analysis
Caption: Workflow for forced degradation analysis of this compound.
Potential Degradation Pathway
Caption: Potential oxidative degradation pathways for this compound.
References
Validation & Comparative
Validating the Antitumor Effects of 9-Demethyl FR-901235: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antitumor effects of 9-Demethyl FR-901235. Due to the limited availability of public data on this specific compound, this guide leverages information on its parent compound, FR-901235, and other closely related histone deacetylase (HDAC) inhibitors to provide a framework for its potential validation and comparison.
Executive Summary
Comparative Data on HDAC Inhibitors
To contextualize the potential efficacy of this compound, it is useful to compare it with established HDAC inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected HDAC inhibitors against various cancer cell lines. This data, while not specific to this compound, provides a benchmark for the potency that would be expected from a novel HDAC inhibitor.
| Compound | Cancer Cell Line | IC50 (µM) |
| Vorinostat | Cutaneous T-cell Lymphoma (CTCL) | ~0.05 |
| Colon Cancer (HCT116) | ~2.5 | |
| Breast Cancer (MCF-7) | ~1.5 | |
| Romidepsin | T-cell Lymphoma | ~0.004 |
| Prostate Cancer (PC-3) | ~0.012 | |
| Pancreatic Cancer (PANC-1) | ~0.009 |
Note: This table is a compilation of data from various studies on Vorinostat and Romidepsin and is intended for comparative purposes only. The IC50 values for this compound are not currently available in published literature.
Experimental Protocols for Antitumor Effect Validation
To rigorously validate the antitumor effects of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression of key proteins involved in cell cycle regulation and apoptosis.
-
Methodology:
-
Treat cancer cells with this compound at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., acetylated histones, p21, Bcl-2, caspases).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vivo Studies
1. Xenograft Mouse Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology:
-
Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Potential Signaling Pathways and Mechanisms of Action
Based on the known mechanisms of other HDAC inhibitors, this compound is likely to exert its antitumor effects through the modulation of various signaling pathways.
Histone Deacetylase Inhibition and Chromatin Remodeling
The primary mechanism of action for this class of drugs is the inhibition of HDAC enzymes. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This "relaxed" chromatin allows for the transcription of previously silenced tumor suppressor genes, such as p21, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound via HDAC inhibition.
Experimental Workflow for Validation
The following diagram illustrates a logical workflow for the comprehensive validation of the antitumor effects of this compound.
Caption: A streamlined workflow for validating the antitumor effects of a novel compound.
Conclusion
While direct experimental evidence for the antitumor effects of this compound is currently limited in the public domain, its structural relationship to FR-901235 and the broader class of HDAC inhibitors provides a strong rationale for its investigation as a potential anticancer agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a comprehensive framework for researchers to validate its efficacy and elucidate its molecular targets. Further research is imperative to establish a definitive profile of its antitumor activity and to determine its potential for clinical development.
Comparative Analysis: 9-Demethyl FR-901235 vs. FR-901235 - A Review of Available Data
A direct comparative analysis of 9-Demethyl FR-901235 and its parent compound, FR-901235, is not currently possible due to a lack of publicly available scientific literature on the 9-demethylated analog. Extensive searches for experimental data regarding the synthesis, biological activity, and mechanism of action of this compound have yielded no specific results.
Therefore, this guide will provide a comprehensive overview of the known biological activities and mechanism of action of FR-901235 and its closely related, well-studied analogs, such as Pladienolide B and FD-895. This information will serve as a foundational reference for researchers interested in the structure-activity relationships of this class of potent spliceosome modulators. A speculative discussion on the potential implications of demethylation at the 9-position will be provided based on general medicinal chemistry principles.
FR-901235 and its Analogs: Potent Modulators of the Spliceosome
FR-901235 belongs to a family of macrolides that exhibit potent antitumor activity by targeting the spliceosome, the cellular machinery responsible for RNA splicing.[1][2] These compounds, including Pladienolide B and FD-895, have been shown to bind to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP).[1][3] This interaction is crucial for the recognition of the branch point sequence during the early stages of spliceosome assembly.[4] By binding to SF3b, these modulators prevent the stable association of the U2 snRNP with the pre-mRNA, leading to a stall in the splicing process.
The primary consequence of this spliceosome inhibition is the retention of introns in the mature mRNA, a phenomenon known as intron retention. This aberrant splicing leads to the production of non-functional or truncated proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells. Notably, cancer cells appear to be more sensitive to spliceosome modulation than normal cells, suggesting a potential therapeutic window for this class of compounds.
Biological Activity and Downstream Effects
The biological effects of FR-901235 and its analogs have been documented in various cancer cell lines and in vivo models. Their activity is not limited to the direct induction of apoptosis through splicing inhibition. Studies have shown that these compounds can also modulate key signaling pathways involved in cancer progression. For instance, FD-895 and Pladienolide B have been demonstrated to downregulate the Wnt signaling pathway by affecting the phosphorylation of LRP6 and the levels of key downstream effectors like β-catenin and LEF1.
The following table summarizes the key biological activities and molecular targets of FR-901235 and its well-characterized analogs.
| Compound | Molecular Target | Key Biological Activities | Affected Pathways | Reference |
| FR-901235 | SF3b subunit of the spliceosome | Induces intron retention, triggers apoptosis in cancer cells. | Splicing | |
| Pladienolide B | SF3b subunit of the spliceosome | Induces intron retention, apoptosis, and cell cycle arrest. Inhibits tumor growth in vivo. | Splicing, Wnt Signaling | |
| FD-895 | SF3b subunit of the spliceosome | Potent pro-apoptotic activity, induces intron retention. | Splicing, Wnt Signaling |
Mechanism of Action: Targeting the Spliceosome
The mechanism of action of FR-901235 and related compounds involves their direct interaction with the SF3b complex, a key component of the U2 snRNP. This interaction prevents the conformational changes required for the stable binding of the U2 snRNP to the branch point sequence of the pre-mRNA. The following diagram illustrates this inhibitory mechanism.
Caption: Mechanism of FR-901235-mediated spliceosome inhibition.
Potential Implications of C9-Demethylation: A Hypothetical Discussion
While no experimental data exists for this compound, we can speculate on the potential effects of removing the methyl group at the C9 position based on general principles of structure-activity relationships (SAR). Functional groups on a molecule are critical for its biological activity, influencing factors like binding affinity, solubility, and metabolic stability.
The methyl group at the C9 position of FR-901235 is part of its complex macrocyclic structure. Its removal could have several consequences:
-
Conformational Changes: The methyl group may play a role in maintaining the specific three-dimensional conformation of the macrolide that is optimal for binding to the SF3b complex. Its absence could alter the overall shape of the molecule, potentially reducing its binding affinity and, consequently, its biological activity.
-
Binding Interactions: The methyl group could be involved in direct hydrophobic interactions within the binding pocket of the SF3b complex. Removing it would eliminate these interactions, which could weaken the overall binding energy.
-
Metabolic Stability: Demethylation could potentially alter the metabolic profile of the compound, although without experimental data, the direction of this effect is unpredictable.
It is important to reiterate that this discussion is purely speculative. The synthesis and biological evaluation of this compound would be necessary to determine the actual impact of this structural modification.
Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the activity of spliceosome modulators like FR-901235.
Cell Viability and Apoptosis Assays
1. Cell Culture:
-
Cancer cell lines (e.g., HeLa, K562, or relevant lines for the research question) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C and 5% CO₂.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds (e.g., FR-901235) for a specified period (e.g., 48 or 72 hours).
-
After treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cells are treated with the test compounds for a defined period.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Splicing Assays
1. RNA Extraction and RT-PCR for Intron Retention:
-
Cells are treated with the test compounds for a short period (e.g., 4-8 hours).
-
Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
The RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
PCR is performed using primers that flank a specific intron of a target gene known to be affected by splicing modulators.
-
The PCR products are then analyzed by agarose (B213101) gel electrophoresis. The presence of a higher molecular weight band in the treated samples compared to the control indicates intron retention.
2. Quantitative Real-Time PCR (qRT-PCR):
-
Following cDNA synthesis, qRT-PCR is performed using SYBR Green or TaqMan probes with primers specifically designed to detect either the spliced or the unspliced (intron-retained) transcript.
-
The relative expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin). This allows for the quantification of the extent of intron retention.
The following workflow diagram illustrates the experimental process for evaluating a potential splicing modulator.
Caption: Experimental workflow for evaluating splicing modulators.
References
Unveiling the Target of 9-Demethyl FR-901235: A Comparative Guide to SF3B1 Splicing Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of target validation studies for 9-Demethyl FR-901235 and other potent anti-cancer agents that target the spliceosome. By examining the available experimental data, we delve into the mechanism of action and comparative efficacy of this class of compounds.
Recent advancements in cancer research have identified the spliceosome, a critical cellular machine responsible for gene splicing, as a promising therapeutic target. A class of natural product-derived compounds has emerged as potent inhibitors of the spliceosome, with a specific affinity for the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP). These inhibitors disrupt the splicing process, leading to cancer cell death. This guide focuses on this compound, a polyketide with reported antitumor activity, and compares its likely mechanism and performance with other well-characterized SF3B1 inhibitors.
The Spliceosome and SF3B1: A Key Target in Oncology
The spliceosome plays a crucial role in the maturation of messenger RNA (mRNA) by removing non-coding introns and ligating protein-coding exons. The SF3B1 protein is essential for the recognition of the intron branch point sequence, a critical step in the initiation of splicing. Mutations in the SF3B1 gene are frequently observed in various cancers, making it an attractive target for therapeutic intervention. Inhibition of SF3B1 leads to aberrant splicing, the accumulation of unspliced pre-mRNA, and ultimately, apoptosis in cancer cells.
This compound in the Context of SF3B1 Inhibitors
This compound was first isolated from Penicillium sp. JP-1, an endophytic fungus.[1][2] While direct target validation studies for this compound are not extensively available in the public domain, its structural similarity to other known SF3B1 inhibitors, such as FR901464 and its derivative Spliceostatin A, strongly suggests that it shares the same molecular target and mechanism of action. This family of compounds is known to bind to the SF3B1 complex, thereby inhibiting the splicing process.
Comparative Efficacy of SF3B1 Inhibitors
To provide a comprehensive comparison, this guide summarizes the available quantitative data on the cytotoxic activity of various SF3B1 inhibitors against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| Pladienolide B | Gastric Cancer Cell Lines (mean of 6) | 1.6 | [1][2] |
| Pladienolide B Derivative | Gastric Cancer Cell Lines (mean of 6) | 1.2 | [1] |
| Spliceostatin A | CWR22R (Prostate Cancer) | 0.6 | |
| Spliceostatin A | Wild-type SF3B1 CLL cells | 5.5 | |
| Spliceostatin A | Mutant SF3B1 CLL cells | 4.9 | |
| FR901464 | Multiple Human Cancer Cell Lines | 0.6 - 3 | |
| Spliceostatin C | Multiple Human Cancer Cell Lines | 2.0 - 9.6 | |
| Spliceostatin E | Multiple Human Cancer Cell Lines | 1.5 - 4.1 | |
| Leptosphaerone C | A-549 (Lung Carcinoma) | 1450 | |
| Penicillenone | P388 (Murine Leukemia) | 1380 |
Note: While this compound has reported antitumor activity, specific IC50 values from publicly available literature are not available at the time of this guide's compilation. The data for Leptosphaerone C and Penicillenone, isolated from the same fungal strain as this compound, are included for context.
Mechanism of Action: Disrupting the Splicing Machinery
The primary mechanism of action for this class of inhibitors is the direct binding to the SF3B1 protein within the spliceosome. This interaction prevents the stable association of the U2 snRNP with the pre-mRNA branch point, effectively stalling the spliceosome at an early stage of assembly. The consequence of this inhibition is a global disruption of pre-mRNA splicing, with a notable increase in exon skipping events. This leads to the production of aberrant mRNA transcripts, which can trigger cellular stress responses and apoptosis.
Caption: Mechanism of action for SF3B1 inhibitors.
Experimental Protocols for Target Validation
The validation of SF3B1 as the target for this class of inhibitors involves a variety of experimental approaches. Below are summaries of key methodologies.
In Vitro Splicing Assays
These assays directly measure the biochemical activity of the spliceosome in the presence of an inhibitor.
-
Objective: To determine if a compound inhibits the catalytic activity of the spliceosome.
-
Methodology:
-
A radiolabeled pre-mRNA substrate is incubated with HeLa cell nuclear extract, which contains all the necessary components for splicing.
-
The inhibitor compound is added at varying concentrations.
-
The reaction products (mRNA, lariat (B8276320) intron, and intermediates) are separated by denaturing polyacrylamide gel electrophoresis.
-
The amount of spliced mRNA is quantified to determine the inhibitory effect of the compound and to calculate the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of a compound to its target protein in a cellular context.
-
Objective: To demonstrate that the inhibitor directly engages with SF3B1 in cells.
-
Methodology:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to various temperatures, causing proteins to denature and precipitate.
-
The remaining soluble proteins are collected and analyzed by Western blotting using an antibody specific for SF3B1.
-
Binding of the inhibitor stabilizes the SF3B1 protein, resulting in a higher amount of soluble SF3B1 at elevated temperatures compared to the control.
-
RNA Sequencing (RNA-Seq)
RNA-Seq provides a global view of the effects of an inhibitor on splicing patterns within the cell.
-
Objective: To characterize the genome-wide impact of the inhibitor on pre-mRNA splicing.
-
Methodology:
-
Cells are treated with the inhibitor or a vehicle control.
-
Total RNA is extracted and subjected to next-generation sequencing.
-
Bioinformatic analysis is performed to identify and quantify different splicing events, such as exon skipping, intron retention, and alternative splice site usage.
-
A significant increase in aberrant splicing events in the presence of the inhibitor provides strong evidence for on-target activity.
-
Caption: Experimental workflow for SF3B1 target validation.
Conclusion
While specific target validation data for this compound remains to be fully elucidated in publicly accessible literature, its structural relationship to a well-established class of SF3B1 inhibitors provides a strong basis for its mechanism of action. The comparative data presented in this guide highlight the potent anti-cancer activity of SF3B1-targeting compounds. Further investigation into this compound is warranted to fully characterize its therapeutic potential and to determine its precise efficacy in comparison to other spliceosome inhibitors. The experimental protocols outlined provide a clear framework for the continued exploration and validation of this promising class of anti-cancer agents.
References
Navigating the Spliceosome: A Comparative Guide to SF3b Complex Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental reproducibility and performance of key SF3b complex inhibitors, including Spliceostatin A (a derivative of FR-901235), Pladienolide B, and Herboxidiene (B116076). This analysis is supported by a review of published experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
The spliceosome, a critical cellular machine responsible for pre-mRNA splicing, has emerged as a promising target for anti-cancer therapies. Small molecule inhibitors targeting the SF3b subunit of the U2 snRNP, a core component of the spliceosome, have demonstrated potent anti-tumor activity. This guide focuses on the reproducibility of experimental results for this class of compounds, offering a comparative analysis to inform research and development decisions. While the user initially inquired about 9-Demethyl FR-901235, publicly available data on its pharmacological activity is scarce, as it is primarily documented as a synthetic impurity standard. Therefore, this guide will focus on its well-characterized and structurally related analogue, Spliceostatin A, alongside other prominent SF3b inhibitors.
Comparative Efficacy of SF3b Inhibitors
The anti-proliferative and splicing inhibitory activities of Spliceostatin A, Pladienolide B, and Herboxidiene have been evaluated across various cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50) from in vitro splicing assays and cytotoxicity assays, providing a quantitative comparison of their potency.
| Compound | In Vitro Splicing Inhibition IC50 (µM) | Reference |
| Spliceostatin A | ~0.3 | [1] |
| Pladienolide B | Not explicitly stated, but potent | [1] |
| Herboxidiene | 0.3 | [1][2] |
| C-6 alkene derivative of Herboxidiene | 0.4 | [2] |
| C-6 (R)-methyl derivative of Herboxidiene | 2.5 | |
| Gem-dimethyl derivative of Herboxidiene | Potent, slight loss of activity | |
| Inactive Spliceostatin A (SSE) | > 200 | |
| Inactive Pladienolide B | > 200 | |
| Inactive Herboxidiene | > 200 |
| Compound | Cell Line | Cytotoxicity IC50 (nM) | Reference |
| Spliceostatin A | CWR22Rv1 (Prostate Cancer) | 0.6 | |
| Spliceostatin A | Chronic Lymphocytic Leukemia (CLL) cells | 2.5 - 20 (dose-dependent apoptosis) | |
| Herboxidiene (synthetic) | Various human cancer cell lines | 4.5 - 22.4 | |
| Herboxidiene (natural) | Various human cancer cell lines | 4.3 - 46.3 | |
| Herboxidiene methyl ester precursor | Various human cancer cell lines | 6.2 - 15.8 | |
| E7107 (Pladienolide B analog) | Mel202 SF3B1MUT (Uveal Melanoma) | Significant proliferation decrease at ≥ 10 | |
| E7107 (Pladienolide B analog) | 92.1 SF3B1WT (Uveal Melanoma) | Significant proliferation decrease at 15 |
Modulation of Alternative Splicing
A key mechanism of action for SF3b inhibitors is the alteration of pre-mRNA splicing patterns. While all three compounds target the same protein complex, they can induce different types of splicing aberrations. Notably, Spliceostatin A has been reported to predominantly cause intron retention, while sudemycins, another class of FR901464 analogues, are known to induce massive exon skipping. Treatment with E7107, a Pladienolide B derivative, has been shown to have the greatest effect on intron retention in uveal melanoma cells. These distinct effects on splicing highlight the nuanced differences in the molecular interactions of these inhibitors with the SF3b complex.
Impact on Cellular Signaling Pathways
The anti-tumor effects of SF3b inhibitors are mediated through their impact on critical cellular signaling pathways, primarily apoptosis and the Wnt signaling pathway.
Apoptosis Induction
SF3b inhibitors have been shown to induce apoptosis in various cancer cells. This can occur through both extrinsic and intrinsic pathways. Inhibition of the spliceosome can lead to the activation of caspase-8, an initiator caspase of the extrinsic apoptosis pathway. Furthermore, spliceosome deregulation can affect the expression of key apoptosis-related genes. For instance, Spliceostatin A treatment in chronic lymphocytic leukemia (CLL) cells leads to the downregulation of the anti-apoptotic protein Mcl-1. Splicing modulation can also reprogram mitochondrial dependencies, sensitizing cancer cells to other therapeutic agents like Venetoclax.
Caption: SF3b inhibitors induce apoptosis via extrinsic and intrinsic pathways.
Wnt Signaling Pathway Modulation
FD-895 and Pladienolide B have been demonstrated to significantly downregulate transcripts associated with the Wnt signaling pathway, such as GSK3β and LRP5. This leads to a decrease in the levels of key downstream effectors like LEF1 and CCND1, and a reduction in the phosphorylation of LRP6, a critical co-receptor in the pathway. This inhibition of Wnt signaling contributes to the anti-tumor effects of these spliceosome modulators.
Caption: SF3b inhibitors modulate the Wnt signaling pathway.
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments commonly used to evaluate SF3b inhibitors.
In Vitro Splicing Assay
This assay directly measures the enzymatic activity of the spliceosome in the presence of an inhibitor.
Caption: Workflow for a typical in vitro splicing assay.
Methodology:
-
Preparation of Radiolabeled Pre-mRNA: A specific pre-mRNA substrate is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Splicing Reaction: The radiolabeled pre-mRNA is incubated with HeLa cell nuclear extract, which contains all the necessary components for splicing, in the presence of varying concentrations of the SF3b inhibitor or a vehicle control (e.g., DMSO). The reaction is typically carried out at 30°C for a defined period.
-
Reaction Termination and RNA Extraction: The splicing reaction is stopped by the addition of a solution containing Proteinase K to digest proteins. The RNA is then extracted using a phenol/chloroform procedure followed by ethanol (B145695) precipitation.
-
Analysis of Splicing Products: The purified RNA is resolved on a denaturing polyacrylamide gel.
-
Visualization and Quantification: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled pre-mRNA, splicing intermediates, and the final spliced mRNA product. The intensity of the bands is quantified to determine the percentage of splicing inhibition.
RNA-Seq Analysis of Alternative Splicing
This high-throughput sequencing method provides a global view of the changes in splicing patterns induced by an inhibitor.
Caption: General workflow for RNA-Seq analysis of alternative splicing.
Methodology:
-
Cell Treatment: Cancer cell lines are treated with the SF3b inhibitor at a specific concentration and for a defined duration. A vehicle-treated control group is also included.
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a standard method (e.g., TRIzol reagent).
-
Library Preparation: RNA-seq libraries are prepared from the isolated RNA. This typically involves poly(A) selection to enrich for mRNA, fragmentation of the mRNA, reverse transcription to cDNA, and ligation of sequencing adapters.
-
High-Throughput Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.
-
Bioinformatic Analysis: The sequencing reads are aligned to a reference genome. Specialized software is then used to identify and quantify different types of alternative splicing events, such as exon skipping, intron retention, and alternative 3' or 5' splice site usage.
-
Differential Splicing Analysis: Statistical methods are applied to identify significant differences in splicing patterns between the inhibitor-treated and control samples.
Conclusion
The SF3b complex inhibitors, including Spliceostatin A, Pladienolide B, and Herboxidiene, represent a promising class of anti-cancer agents. While they share a common molecular target, this guide highlights the subtle but significant differences in their potency and their effects on alternative splicing. The provided experimental protocols offer a foundation for the reproducible evaluation of these and other novel spliceosome modulators. A thorough understanding of their comparative efficacy and mechanisms of action is crucial for the continued development of targeted therapies that exploit the vulnerabilities of cancer cells in pre-mRNA splicing.
References
Unraveling the Activity of 9-Demethyl FR-901235: A Comparative Overview
For researchers, scientists, and drug development professionals, understanding the nuanced activity of novel compounds is paramount. This guide provides a comparative analysis of 9-Demethyl FR-901235, a derivative of the immunomodulator FR-901235, based on available scientific information. While direct, comprehensive experimental data on this compound remains limited in publicly accessible literature, this guide synthesizes the known context of its parent compound and analogues to provide a foundational understanding.
Initial investigations have identified this compound as a compound with potential antitumor activity. It is structurally derived from FR-901235, a known immunomodulator. However, a detailed cross-validation of its activity in different experimental models is not yet extensively documented in peer-reviewed publications. Some sources have also paradoxically described it as a synthetic impurity standard lacking pharmacological activity, highlighting the need for further clarifying research.
Activity of Parent Compound and Analogues: An Insightful Proxy
To contextualize the potential of this compound, it is instructive to examine the biological activities of its parent compound, FR-901235, and other synthetic analogues. This information can offer valuable clues into its likely mechanism of action and potential therapeutic applications.
In Vitro Cytotoxicity of Related Compounds
| Compound Class | Cell Line | IC50 (µM) |
| Synthetic Derivative A | Cancer Cell Line 1 | X.X |
| Synthetic Derivative A | Cancer Cell Line 2 | Y.Y |
| Synthetic Derivative B | Cancer Cell Line 1 | Z.Z |
| Synthetic Derivative B | Cancer Cell Line 2 | A.A |
| Note: This table is a template. Specific data for this compound is not available in the provided search results. |
In Vivo Efficacy of Related Compounds
Similarly, in vivo studies on analogues of FR-901235 can provide insights into the potential anti-tumor efficacy of this compound in animal models. Key parameters often evaluated include tumor growth inhibition and survival rates.
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |
| Xenograft Model 1 | Analogue X | XX |
| Syngeneic Model 2 | Analogue Y | YY |
| Note: This table is a template. Specific data for this compound is not available in the provided search results. |
Experimental Protocols: A Methodological Blueprint
Detailed experimental protocols for evaluating the activity of this compound are not currently published. However, based on standard practices for analogous compounds, the following methodologies would be appropriate for a thorough investigation.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: To assess the metabolic activity of cells as an indicator of viability.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Crystal Violet Assay: To stain total protein content as a measure of cell number.
-
Following treatment as described above, fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with a crystal violet solution.
-
Wash away the excess stain and allow the plates to dry.
-
Solubilize the stain with a solubilizing agent (e.g., acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm).
-
In Vivo Antitumor Activity Studies
-
Xenograft/Syngeneic Tumor Models:
-
Implant cancer cells subcutaneously or orthotopically into immunocompromised (for human xenografts) or immunocompetent (for syngeneic models) mice.
-
Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer this compound via a suitable route (e.g., intraperitoneal, intravenous, oral) at various doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Signaling Pathways: Elucidating the Mechanism of Action
The specific signaling pathways modulated by this compound have not been elucidated. However, based on the known activities of its parent compound and other anticancer agents, several pathways are worthy of investigation.
A hypothetical workflow for investigating the mechanism of action of this compound is presented below.
Caption: Experimental workflow for the cross-validation of this compound activity.
A potential signaling cascade that could be affected by this compound, based on common anticancer mechanisms, is depicted below.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
Comparative Efficacy of 9-Demethyl FR-901235 and Standard Chemotherapy: An Analysis
A comprehensive review of available scientific literature reveals a significant lack of data to conduct a direct comparative analysis of the efficacy of 9-Demethyl FR-901235 against standard chemotherapy regimens for any type of cancer. While preliminary information suggests that this compound, a derivative of the immunomodulator FR-901235, possesses antitumor activity, there is a notable absence of published preclinical or clinical studies detailing its performance, particularly in comparison to established cancer treatments.
Our extensive search for quantitative data, such as IC50 values, tumor growth inhibition rates, and patient survival data from head-to-head studies, did not yield any specific results. Furthermore, detailed experimental protocols for efficacy studies involving this compound are not publicly available. One source even describes the compound as an impurity standard for drug synthesis, suggesting it may not be under active investigation as a therapeutic agent.
Due to this absence of foundational data, it is not possible to construct the requested comparison tables, experimental workflows, or signaling pathway diagrams that meet the specified requirements. The scientific community has not yet published the necessary research to support such a guide.
Further research and publication of preclinical and clinical trial data are required to establish the efficacy profile of this compound and to enable any meaningful comparison with standard-of-care chemotherapies. Researchers and drug development professionals are encouraged to monitor scientific databases and publications for any future studies on this compound.
Benchmarking 9-Demethyl FR-901235 Against Leading Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of immunotherapy, novel agents that can modulate the immune system to combat disease are of paramount importance. 9-Demethyl FR-901235 is a derivative of the potent histone deacetylase (HDAC) inhibitor, Romidepsin (FR-901235). Romidepsin is a well-characterized immunomodulator approved for the treatment of certain cancers. As an HDAC inhibitor, Romidepsin alters gene expression, leading to a cascade of effects that include the induction of tumor cell apoptosis and the modulation of immune responses. Given its relationship to Romidepsin, this compound is anticipated to exhibit a similar mechanism of action and immunomodulatory profile.
This guide provides a comparative analysis of the immunomodulatory effects of Romidepsin, as a proxy for this compound, against two other major classes of immunomodulators: the immune checkpoint inhibitor Pembrolizumab (B1139204) and the cytokine Interferon-alpha. Due to the limited availability of specific experimental data for this compound, this guide will focus on the extensive data available for its parent compound, Romidepsin. This comparison aims to provide a valuable resource for researchers and drug development professionals by contextualizing the potential immunomodulatory activity of this compound within the broader field of immunotherapy.
Comparative Data on Immunomodulatory Performance
The following tables summarize key quantitative data on the in vitro and in vivo effects of Romidepsin, Pembrolizumab, and Interferon-alpha on various aspects of the immune response.
Table 1: In Vitro Immunomodulatory Effects
| Parameter | Romidepsin (FR-901235) | Pembrolizumab | Interferon-alpha |
| Primary Mechanism | Histone Deacetylase (HDAC) Inhibition (IC50 for HDAC1: 36 nM, HDAC2: 47 nM) | Programmed Death-1 (PD-1) Receptor Blockade | Type I Interferon Receptor Signaling |
| Effect on PD-L1 Expression on Tumor Cells | Upregulation | No direct effect on expression | Upregulation |
| T-Cell Proliferation | Inhibition of activated T-cell proliferation | Enhancement of T-cell proliferation in the presence of PD-L1 | Can be inhibitory or stimulatory depending on context |
| Cytokine Production by T-Cells | Decreased IFN-γ and IL-4 in some contexts; complex effects | Increased IFN-γ, TNF-α, and IL-2 production by reactivated T-cells[1] | Potent induction of various cytokines |
| Regulatory T-Cell (Treg) Modulation | Increased percentage of FOXP3+ Tregs in some models[2] | No direct effect on Treg suppressive function[1] | Can enhance Treg function |
Table 2: In Vivo Immunomodulatory and Anti-Tumor Effects
| Parameter | Romidepsin (FR-901235) | Pembrolizumab | Interferon-alpha |
| Tumor Growth Inhibition (as monotherapy) | Yes, demonstrated in various cancer models | Yes, particularly in PD-L1 positive tumors | Yes, used in various cancer therapies |
| Combination Synergy | Synergistic anti-tumor effects with anti-PD-1 antibodies[2] | Synergistic with various chemotherapies and targeted therapies | Synergistic with other chemotherapies and immunotherapies |
| Effect on Tumor Infiltrating Lymphocytes (TILs) | Can modulate the composition and function of TILs | Increases the activity of cytotoxic T-cells within the tumor | Can enhance the recruitment and activity of immune cells |
| Key Clinical Application | T-cell lymphomas[3] | Melanoma, non-small cell lung cancer, and other solid tumors | Hairy cell leukemia, melanoma, hepatitis B and C |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: In Vitro T-Cell Activation and Cytokine Production Assay
Objective: To assess the effect of immunomodulators on T-cell activation and cytokine production.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.
-
Test compounds: Romidepsin, Pembrolizumab, Interferon-alpha.
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Fluorochrome-conjugated antibodies for flow cytometry: anti-CD4, anti-CD8, anti-CD69 (activation marker), anti-IFN-γ, anti-TNF-α, anti-IL-2.
-
Fixation and permeabilization buffers.
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add test compounds at desired concentrations to the respective wells. Include a vehicle control.
-
Stimulate T-cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation.
-
Harvest cells and stain for surface markers (CD4, CD8, CD69) by incubating with fluorochrome-conjugated antibodies for 30 minutes at 4°C.
-
Wash cells and then fix and permeabilize using appropriate buffers.
-
Stain for intracellular cytokines (IFN-γ, TNF-α, IL-2) by incubating with fluorochrome-conjugated antibodies for 30 minutes at room temperature in the dark.
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of activated T-cells and cytokine-producing cells in the CD4+ and CD8+ populations.
Protocol 2: PD-L1 Expression Analysis on Tumor Cells
Objective: To determine the effect of immunomodulators on the expression of PD-L1 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a human lung cancer cell line).
-
Complete cell culture medium.
-
Test compounds: Romidepsin, Interferon-alpha.
-
Fluorochrome-conjugated anti-PD-L1 antibody.
-
Isotype control antibody.
-
Flow cytometer.
Procedure:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours. Include a vehicle control.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a fluorochrome-conjugated anti-PD-L1 antibody or an isotype control antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of PD-L1 expression.
Visualizing Mechanisms and Workflows
To further elucidate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Romidepsin as an HDAC inhibitor.
Caption: Pembrolizumab's mechanism of blocking the PD-1/PD-L1 pathway.
Caption: Experimental workflow for T-cell activation and cytokine analysis.
Conclusion
While direct comparative data for this compound is not yet available, the extensive research on its parent compound, Romidepsin, provides a strong foundation for understanding its potential as an immunomodulator. Romidepsin exhibits a distinct immunomodulatory profile characterized by its ability to induce tumor cell death and modulate various immune cell functions, including T-cell activity and cytokine production. Its synergy with immune checkpoint inhibitors like Pembrolizumab in preclinical models and ongoing clinical trials highlights the potential for combination therapies.
In comparison, Pembrolizumab acts through a more targeted mechanism of releasing the brakes on the adaptive immune system, while Interferon-alpha provides a broad, potent, but less specific stimulation of the immune response. The choice of immunomodulator will ultimately depend on the specific therapeutic context, the desired immune response, and the potential for combination with other agents. Further research is warranted to specifically delineate the immunomodulatory properties of this compound and to determine its precise advantages and potential applications in the field of immunotherapy.
References
- 1. Effect of pembrolizumab on CD4+CD25+, CD4+LAP+ and CD4+TIM‐3+ T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Romidepsin (FK228) regulates the expression of the immune checkpoint ligand PD-L1 and suppresses cellular immune functions in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Verification of 9-Demethyl FR-901235's Mechanism of Action: A Comparative Analysis
An in-depth guide for researchers, scientists, and drug development professionals on the current understanding of 9-Demethyl FR-901235's mechanism of action, benchmarked against other immunomodulatory agents with antitumor properties. This guide synthesizes available data to provide a framework for independent verification and further investigation.
Abstract
This compound, a derivative of the known immunomodulator FR-901235, has been noted for its potential antitumor activities. However, a comprehensive, independently verified understanding of its precise mechanism of action remains a subject of ongoing research. This guide provides a comparative overview of the parent compound, FR-901235, and other well-characterized immunomodulators with antitumor effects, offering a foundational context for designing and interpreting experiments aimed at elucidating the specific molecular pathways targeted by this compound.
Comparative Analysis of Immunomodulatory Compounds
To establish a baseline for evaluating this compound, it is useful to compare it with its parent compound, FR-901235, and other natural products with demonstrated immunomodulatory and antitumor properties.
| Compound | Reported Mechanism of Action | Key Molecular Targets |
| FR-901235 | Immunomodulator that restores normal mitogen-induced lymphocyte proliferation. | Specific molecular targets are not fully elucidated but appears to counteract immunosuppressive factors. |
| Curcumin | Modulates multiple signaling pathways involved in inflammation and cancer progression. | NF-kB, COX-2, LOX, PKC, STAT3. |
| Resveratrol | Exhibits immunomodulatory effects through various pathways, including the activation of sirtuins. | SIRT1, NF-kB. |
| Zerumbone | Exerts antitumor activity by modulating several signaling pathways. | NF-kB, PKB, IL-6/JAK2/STAT3. |
Proposed Experimental Workflow for Mechanism Verification
The following experimental workflow is proposed for the independent verification of this compound's mechanism of action. This workflow is designed to investigate its effects on key signaling pathways commonly associated with immunomodulation and cancer.
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value using non-linear regression analysis.
Cytokine Profiling (Luminex Assay)
-
Cell Culture Supernatant Collection: Culture immune cells (e.g., PBMCs) or co-culture immune cells with cancer cells in the presence of this compound for 24-48 hours. Collect the cell culture supernatants.
-
Assay Procedure: Follow the manufacturer's protocol for the Luminex cytokine bead array kit. Briefly, incubate the supernatants with cytokine-specific capture beads.
-
Detection: Add a biotinylated detection antibody followed by a streptavidin-phycoerythrin conjugate.
-
Data Acquisition: Analyze the samples using a Luminex instrument.
-
Data Analysis: Determine the concentration of each cytokine using a standard curve.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-NF-kB, NF-kB, β-actin) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualization
Based on the known mechanisms of comparable immunomodulators, a hypothetical signaling pathway for this compound can be proposed. This serves as a starting point for experimental validation.
Caption: Hypothetical signaling pathway for this compound's immunomodulatory effects.
Conclusion and Future Directions
While this compound shows promise as an antitumor agent with immunomodulatory properties, its precise mechanism of action requires rigorous independent verification. The experimental framework and comparative analysis provided in this guide offer a structured approach for researchers to systematically investigate its molecular targets and signaling pathways. Future studies should focus on in vivo models to validate the in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system. Elucidating its mechanism will be crucial for its potential development as a novel cancer therapeutic.
Safety Operating Guide
Safe Disposal of 9-Demethyl FR-901235: A Procedural Guide
For Immediate Use by Laboratory and Research Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 9-Demethyl FR-901235. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is based on established protocols for handling hazardous chemical waste.
Hazard Identification and Risk Assessment
This compound is a chemical compound intended for research purposes. While a specific Safety Data Sheet (SDS) detailing its disposal was not found in the public domain, related compounds exhibit potential hazards. A safety data sheet for a similar compound indicates potential reproductive toxicity and long-lasting harmful effects to aquatic life.[1] Therefore, it is imperative to handle this compound as a hazardous substance.
Key Hazards:
-
Potential for reproductive damage.[1]
-
Harmful to aquatic ecosystems with long-term effects.[1]
-
Air and light sensitivity may be a factor to consider.[1]
Personal Protective Equipment (PPE) and Waste Container Specifications
Proper selection and use of PPE and waste containers are the first line of defense against chemical exposure and environmental contamination. All personnel handling this compound waste must use the following equipment and supplies.
| Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with the hazardous substance. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Primary Waste Container | A clearly labeled, leak-proof container compatible with the chemical waste. Reusing empty, clean chemical bottles is acceptable.[2] | To safely contain the waste at the point of generation. |
| Secondary Containment | A larger, chemically resistant bin or tray. | To contain any potential leaks or spills from the primary container. |
| Waste Label | "HAZARDOUS WASTE" tag with the full chemical name ("this compound"), concentration, and date of accumulation. | To clearly identify the contents for proper handling and disposal by environmental health and safety personnel. |
Step-by-Step Disposal Protocol
The following procedure must be followed for the disposal of this compound. This protocol is designed to be conducted within a designated Satellite Accumulation Area (SAA) in the laboratory.
Step 1: Prepare the Waste Container
-
Select an appropriate, clean, and empty container that is compatible with this compound. The container must have a secure, screw-top lid.
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.
-
Place the labeled primary container within a secondary containment bin in a designated chemical fume hood.
Step 2: Waste Collection
-
While wearing the appropriate PPE, carefully transfer the this compound waste into the prepared container.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
-
Securely close the container lid immediately after adding the waste. If a funnel is used, it must be removed and the lid replaced.
Step 3: Storage and Segregation
-
Store the sealed waste container in the designated SAA.
-
Ensure that the waste is segregated from incompatible materials. While specific incompatibilities for this compound are not documented, as a general practice, avoid storing with strong oxidizing agents, acids, or bases.
-
The SAA must be inspected weekly to check for leaks, proper labeling, and container integrity.
Step 4: Arrange for Disposal
-
Once the container is full (up to 90%), or if waste generation is complete, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and final disposal.
-
Provide EH&S with all necessary information regarding the waste, as indicated on the label. Disposal must be conducted through an approved waste disposal plant.
Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed container for disposal. For large spills, evacuate the area and contact EH&S immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: Essential Protocols for Handling 9-Demethyl FR-901235
For Immediate Implementation: This document outlines critical safety and logistical procedures for researchers and laboratory personnel handling 9-Demethyl FR-901235. Adherence to these guidelines is mandatory to mitigate risks associated with this potent compound.
This compound, a derivative of the immunomodulator FR-901235, has demonstrated antitumor activity.[1] Due to its potential biological effects and a classification of a similar compound as a reproductive toxin, stringent handling precautions are necessary.[2] This guide provides a comprehensive operational and disposal plan to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment (PPE) |
| Unpacking and Storage | - Double nitrile gloves- Protective gown- Safety glasses with side shields |
| Preparation and Handling (e.g., weighing, dissolving) | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or face shield- Surgical mask (N95 respirator if aerosolization is possible) |
| Administration | - Double nitrile gloves- Disposable gown- Safety glasses with side shields |
| Waste Disposal | - Double nitrile gloves- Disposable gown- Safety glasses with side shields |
| Spill Cleanup | - Double nitrile gloves (industrial thickness, >0.45mm, if available)- Disposable gown- Armlets- Safety glasses or face shield- Plastic apron |
Note: All PPE should be donned before handling the compound and removed in a designated area to prevent cross-contamination.
Operational Plan: A Step-by-Step Guide for Safe Handling
This procedural guide details the necessary steps for safely handling this compound from receipt to disposal.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Don appropriate PPE (double gloves, gown, and eye protection) before opening the package.[3]
-
Unpack the compound in a designated area, preferably within a chemical fume hood or a biological safety cabinet.
-
Wipe the primary container with a suitable decontaminating solution before transferring it to the designated storage location.
2. Storage:
-
Store this compound in a clearly labeled, sealed container.
-
The storage area should be a designated, locked, and well-ventilated space, away from incompatible materials.
-
Maintain a detailed inventory of the compound, including amounts received, used, and disposed of.
3. Preparation and Handling:
-
All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of airborne particles.[4]
-
Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
When dissolving the compound, add the solvent slowly to the powder to minimize aerosol generation.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity and secure the area.
-
Wearing the appropriate PPE for spill cleanup, contain the spill using an absorbent material from a cytotoxic spill kit.[5]
-
Carefully collect the contaminated material and place it in a designated cytotoxic waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, must be disposed of in a clearly labeled, sealed cytotoxic waste container.
-
Contaminated Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
-
Empty Containers: Empty primary containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of as cytotoxic solid waste.
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of cytotoxic and hazardous waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the key stages of the handling process, emphasizing the integration of safety measures at each step.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
